Bimiralisib

Catalog No.
S002180
CAS No.
1225037-39-7
M.F
C17H20F3N7O2
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimiralisib

CAS Number

1225037-39-7

Product Name

Bimiralisib

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C17H20F3N7O2

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Bimiralisib is under investigation in clinical trial NCT02723877 (PQR309 and Eribulin in Metastatic HER2 Negative and Triple-negative Breast Cancer (PIQHASSO)).
Bimiralisib is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Bimiralisib inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy. As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase. By inhibiting mTOR to a lesser extent than PI3K, PQR309 does not interfere with the mTOR-mediated negative feedback loop on PI3K signaling. Blocking the negative feedback loop would potentially increase PI3K signaling and decrease therapeutic efficacy.
BIMIRALISIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

bimiralisib PQR309 mechanism of action PI3K mTOR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual Kinase Inhibition

Bimiralisib functions as a direct ATP-competitive inhibitor for the kinase domains of both PI3K and mTOR [1]. This dual action disrupts the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth, proliferation, metabolism, and survival that is frequently hyperactivated in cancer [2] [3].

The table below summarizes its key inhibitory targets and affinities (Kd values from biochemical assays) [4]:

Target Description Affinity (Kd)
PI3Kα Class I PI3K isoform (p110α) 1.5 nM
PI3Kβ Class I PI3K isoform (p110β) 11 nM
mTOR Mechanistic target of rapamycin 12 nM
PI3Kγ Class I PI3K isoform (p110γ) 25 nM
PI3Kδ Class I PI3K isoform (p110δ) 25 nM

This balanced inhibition profile means this compound directly targets both PI3K and mTOR with similar high potency, unlike earlier mTOR inhibitors that only partially block the pathway [1].

G GrowthFactors Growth Factor Signals PI3K_Complex PI3K Complex (Class I Alpha, Beta, Gamma, Delta) GrowthFactors->PI3K_Complex PIP2_PIP3 PIP2 → PIP3 PI3K_Complex->PIP2_PIP3 Akt Akt (inactive) PIP2_PIP3->Akt Akt_Active Akt (active) Akt->Akt_Active mTORC1 mTORC1 Akt_Active->mTORC1 mTORC2 mTORC2 Akt_Active->mTORC2 CellProcesses Cell Growth, Proliferation, Metabolism, Survival mTORC1->CellProcesses mTORC2->CellProcesses This compound This compound (PQR309) This compound->PI3K_Complex Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This compound inhibits PI3K and both mTOR complexes to suppress oncogenic signaling.

Preclinical Evidence and Antitumor Activity

This compound has demonstrated promising antitumor activity across a wide spectrum of preclinical models, both as a single agent and in combination with other therapies.

Cancer Type Model System Key Findings Proposed Mechanism
Lymphoma In vitro cell lines & in vivo xenografts [5] IC~50~ ~233 nM; cell cycle arrest (G1 block); single-agent & combo activity [5]. Inhibition of pAktSer473; synergy with venetoclax, ibrutinib [5].
Endometrial Cancer AN3CA, HEC-1A cell lines (2D/3D) [3] Reduced viability & spheroid formation; G1 cell cycle arrest [3]. Suppression of PI3K/Akt/mTOR/c-Myc/mutant p53 feedback loop [3].
Nasopharyngeal Carcinoma (NPC) 14 NPC cell lines & xenograft models [6] IC~50~ range: 0.0086-0.60 µM; induced apoptosis; inhibited migration/invasion [6]. Synergized with gemcitabine; blocked GSK-3β/STAT3/HSP60 signaling [6].
Glioblastoma Cell lines & primary cells [4] Reduced cell proliferation [4]. Not specified in provided context.

Clinical Translation and Dosing Schedules

Clinical trials have evaluated different dosing schedules to balance efficacy with the manageable but significant toxicities common to this drug class.

Parameter Continuous Dosing Intermittent Dosing (Schedule A)
Regimen Once daily [2] Days 1, 2, 8, 9, 15, 16 weekly [2]
MTD / Recommended Dose 80 mg [2] 140 mg (within biologically active range) [2]
Dose-Limiting Toxicity (DLT) Grade 3 fatigue [2] No MTD reached; only one DLT in schedule B [2]
Most Frequent Any-Grade AE Hyperglycemia (76.2%) [2] Nausea (56-62.5%) [2]
Most Frequent Grade ≥3 AE Hyperglycemia (28.6%) [2] Hyperglycemia (12.0%) [2]
Proposed Use - Further clinical development [2]

In a Phase I/II study for relapsed/refractory lymphoma, continuous dosing showed modest efficacy but significant toxicity. The overall response rate was 14%, but 70% and 34% of patients experienced grade 3 and 4 treatment-emergent adverse events, respectively, leading to treatment discontinuation in 28% of patients [1] [7].

Experimental Protocols for Key Assays

For researchers aiming to validate or explore the activity of this compound, here are methodologies from the cited literature.

Cell Viability Assay (MTT) [3]
  • Cell Seeding: Seed cells (e.g., 5-6 × 10³ cells/well) in a 96-well plate with 100 µL culture medium.
  • Drug Treatment: Treat cells with a concentration range of this compound for 48 hours.
  • Viability Measurement: Remove treatment medium, add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent, and incubate for several hours. Dissolve the resulting formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
Western Blot Analysis [3]
  • Protein Extraction: Lyse cells after treatment to extract total protein.
  • Gel Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.
  • Membrane Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Antibody Incubation: Probe the membrane with specific primary antibodies (e.g., anti-phospho-Akt Ser473, anti-Akt, anti-c-Myc, anti-p27). Subsequently, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Signal Detection: Use enhanced chemiluminescence (ECL) substrate to visualize protein bands.
3D Tumor Spheroid Formation Assay [3]
  • Spheroid Initiation: Seed cells (e.g., 1 × 10³ cells/well) in an ultra-low attachment 96-well plate with 100 µL of culture medium.
  • Pre-culture: Incubate for 96 hours to allow spheroid formation.
  • Drug Treatment: Add medium containing this compound to the pre-formed spheroids.
  • Incubation and Analysis: Incubate for another 7 days. Measure spheroid volume using the formula: 0.5 × larger diameter × (smaller diameter)².

References

bimiralisib in vitro IC50 lymphoma cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Bimiralisib's Mechanism and Clinical Context

This compound is a dual-action, small-molecule inhibitor that targets both pan-class I PI3K and mTOR, key components of a signaling pathway critical for cell growth, proliferation, and survival in lymphomas [1] [2] [3]. This dual inhibition is distinct from isoform-specific PI3K inhibitors.

Clinical studies have shown that this compound has modest efficacy in treating relapsed/refractory lymphoma. The table below summarizes key findings from a phase I/II trial:

Trial Aspect Summary of Findings
Patient Population Heavily pretreated relapsed/refractory lymphoma patients (median of 5 prior lines of therapy) [2].
Dosing 60 mg and 80 mg once daily, continuously [2].
Overall Response Rate (ORR) 14% (10% Partial Response, 4% Complete Response) [2].
Common Grade ≥3 Adverse Events Hyperglycemia (24%), thrombocytopenia (22%), neutropenia (20%), diarrhea (12%) [2].

A separate study investigated a topical 2% this compound gel for cutaneous T-cell lymphoma (Mycosis Fungoides). While the treatment achieved meaningful drug levels in the skin, no clinical efficacy was observed after 42 days of treatment [1].

Experimental Models & Protocols for Lymphoma Research

Although specific this compound IC50 data is not available, the search results provide context on established lymphoma cell lines and standard methods for determining drug sensitivity.

Common Lymphoma Cell Lines in Research The following cell lines are frequently used as in vitro models for studying aggressive B-cell lymphomas, particularly Diffuse Large B-Cell Lymphoma (DLBCL) [4]:

  • GCB-DLBCL subtype models: RL, SU-DHL-4, SU-DHL-6, SU-DHL-8, SU-DHL-10, OCI-Ly1, OCI-Ly7, Karpas422.
  • ABC-DLBCL subtype models: HBL-1, SU-DHL-2, TMD8, OCI-Ly3, OCI-Ly10, Riva (Ri-1), U-2946.

Standard Protocol for IC50 Determination The MTT assay is a standard colorimetric method for assessing cell viability and determining a compound's IC50 value [5] [6]. The workflow involves the following key steps:

G A Seed cells in 96-well plate B Allow cells to attach (incubate 24-72h) A->B C Add drug with serial dilution B->C D Incubate for defined period C->D E Add MTT reagent (incubate 4-6h) D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 490nm F->G H Calculate IC50 from dose-response curve G->H

Key considerations for this assay include [6]:

  • Using cells in the logarithmic growth phase and accurately counting them for consistent seeding density.
  • Creating a suitable range of serial drug dilutions, often starting from a high concentration like 2.56 mg/mL.
  • Including necessary controls: solvent (e.g., DMSO) as a negative control and a drug with known activity as a positive control.
  • Protecting the MTT reagent from light and ensuring the solution is not discolored before use.

How to Locate Specific IC50 Data

Since the specific data you need was not found in this search, here are suggestions for alternative approaches:

  • Search specialized scientific databases: Public repositories like PubChem often contain bioactivity data from high-throughput screening efforts, which may include IC50 values for this compound across various cell lines.
  • Perform a targeted literature review: A deep dive into original research articles on this compound (PQR309) may yield the data. Look for preclinical studies in lymphoma, which are often the source of such information.
  • Explore newer research: The clinical development of this compound appears to have faced challenges due to toxicity and modest efficacy [2]. Research may have shifted to next-generation PI3K/mTOR inhibitors or different combination strategies, which could be a fruitful area for your review.

References

bimiralisib pan-class I PI3K inhibitor isoform selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Pharmacological Profile

Attribute Description
Primary Mechanism Dual pan-class I PI3K and mTOR kinase inhibitor [1] [2]
PI3K Isoform Selectivity Pan-inhibitor of class I isoforms (α, β, γ, δ) [3] [1] [2]
mTOR Inhibition Direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes [1] [2]
Key Distinguishing Feature Designed to penetrate the blood-brain barrier, offering potential for CNS malignancies [1]
Chemical Class 4,6-dimorpholino-1,3,5-triazine [1]

Clinical Dosing, Efficacy & Safety

The clinical development of bimiralisib has involved optimizing its dosing schedule to balance efficacy with manageable toxicity.

Aspect Findings from Clinical Trials
Recommended Phase 2 Dose (Oral) 140 mg on two consecutive days per week (Intermittent Schedule A) [3] [1]
Maximum Tolerated Dose (Continuous) 80 mg once daily; limited by grade 3 fatigue [3]
Notable Efficacy Signal A partial response in a patient with head and neck squamous cancer harboring a NOTCH1T1997M mutation [3]
Most Frequent Adverse Events Hyperglycemia, nausea, fatigue, neutropenia, thrombocytopenia, diarrhea [3] [2]
Safety Profile Intermittent schedules show fewer high-grade adverse events while maintaining biological activity [3] [1]
Topical Formulation A 2% gel has shown high efficacy (up to 92% clearance) and tolerability in treating actinic keratosis [4] [5]

Scientific Rationale for Dual Inhibition

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is one of the most frequently dysregulated pathways in human cancer. [6] The rationale for developing a dual PI3K/mTOR inhibitor like this compound stems from the limitations of agents that target only single components of the pathway:

  • Preventing Feedback Loops: Selective inhibition of mTORC1 (e.g., by rapalogs) relieves a negative feedback loop on PI3K, leading to paradoxical reactivation of AKT via mTORC2 and other pathways. This can promote cell survival and compromise treatment efficacy. [1]
  • Comprehensive Pathway Blockade: By simultaneously inhibiting the upstream kinase (PI3K) and the key downstream effector (mTOR), this compound aims to achieve a more potent and sustained suppression of the entire signaling cascade, potentially overcoming intrinsic and acquired resistance. [1] [2]

The following diagram illustrates the PI3K/AKT/mTOR pathway and the points targeted by this compound.

fascia Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K_Complex PI3K Complex (p85 regulatory subunit p110 catalytic subunit) RTK->PI3K_Complex PIP2 PIP2 PI3K_Complex->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitor_PI3K This compound Inhibitor_PI3K->PI3K_Complex Inhibits Inhibitor_mTOR This compound Inhibitor_mTOR->mTORC2 Inhibits Inhibitor_mTOR->mTORC1 Inhibits

> this compound simultaneously inhibits PI3K (preventing PIP3 production) and both mTOR complexes, providing a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade. [3] [1]

Future Clinical Direction

The development strategy for this compound has evolved based on clinical findings:

  • Intermittent Dosing: The adoption of intermittent schedules (e.g., two consecutive days per week) is a key strategy to mitigate on-target toxicities like hyperglycemia, thereby improving the therapeutic index for future studies. [3] [1]
  • Precision Medicine Approach: The observation of a response in a patient with a NOTCH1 mutation underscores the future potential of this compound in biomarker-selected patient populations. [3] [1] [5]
  • Topical Application: The promising efficacy and safety of the topical 2% gel formulation in actinic keratosis represents a parallel development path in oncodermatology, with minimal systemic exposure. [4]

References

bimiralisib mTORC1 mTORC2 dual inhibition pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The PI3K/Akt/mTOR signaling pathway is a fundamental intracellular cascade that governs cellular processes essential for normal physiology and frequently dysregulated in cancer, including cell proliferation, growth, metabolism, survival, and angiogenesis [1] [2]. Hyperactivation of this pathway is one of the most common molecular alterations in human cancers, occurring through various mechanisms such as gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations/epigenetic silencing of the PTEN tumor suppressor [2].

The rationale for dual PI3K/mTOR inhibition stems from limitations observed with single-target agents:

  • mTORC1-selective inhibitors (rapalogs) relieve negative feedback on PI3K signaling, leading to paradoxical Akt activation via mTORC2 [2]
  • PI3K-selective inhibitors fail to address mTOR activation through PI3K-independent pathways [2]
  • Dual inhibitors provide more complete pathway blockade, preventing feedback loop-mediated resistance [2] [3]

Bimiralisib Profile and Key Characteristics

Table 1: this compound Chemical and Development Profile

Property Category Specific Details
Chemical Identity IUPAC Name: 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine [2]
Molecular Formula: C17H20F3N7O2 [2]
CAS Registry Number: 1225037-39-7 [2]
Key Characteristics Brain-penetrant with potential for CNS malignancy treatment [2]
ATP-competitive inhibitor targeting both PI3K and mTOR kinase [2]
Balanced enzymatic profile with IC50 values of 0.05-0.20 μM for pAktSer473 reduction [4]
Development Status Phase 2 for actinic keratosis (topical formulation) [5] [6] [7]
Phase 1 completed for advanced solid tumors (oral formulation) [4]
Orphan Drug Designation for primary CNS lymphoma (FDA) and DLBCL (EMA) [2]

Table 2: this compound Formulation Comparison

Parameter Oral Formulation Topical Gel (2%)
Indications Advanced solid tumors, hematological malignancies [4] [2] Actinic keratosis (oncodermatology) [5] [6]
Recommended Schedule 140 mg, 2 consecutive days/week (intermittent) [4] Once daily for 2-4 weeks [5]
Key Safety Profile Hyperglycemia, nausea; manageable with intermittent dosing [4] Mild local skin reactions; minimal systemic absorption [5] [6]
Efficacy Highlights Partial response in NOTCH1-mutant HNSCC [4] 92% clearance in Olsen grade 1 lesions [5] [6]

Mechanism of Action and Pathway Pharmacology

This compound directly targets the ATP-binding site of PI3K and mTOR, providing balanced dual inhibition [2]. This comprehensive blockade strategy offers several pharmacological advantages over selective inhibitors:

  • Simultaneous inhibition of all class I PI3K isoforms prevents upstream activation of the pathway [2]
  • Direct mTOR kinase inhibition blocks both mTORC1 and mTORC2 activities, preventing the compensatory Akt activation seen with rapalogs [2]
  • Blood-brain barrier penetration enables potential application for CNS malignancies [2]

The diagram below illustrates the PI3K/Akt/mTOR pathway and this compound's inhibition points:

G GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K (Class I) (Isoforms α, β, δ, γ) RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K p-S6K mTORC1->S6K EIF4E 4E-BP1/ eIF4E mTORC1->EIF4E mTORC2->Akt Phosphorylation (Ser473) CellPro Cell Proliferation Growth & Survival S6K->CellPro EIF4E->CellPro PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation This compound This compound (Dual Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Diagram 1: this compound inhibits PI3K and both mTOR complexes, providing complete pathway blockade.

Preclinical and Clinical Efficacy Evidence

Oral this compound in Advanced Solid Tumors

A Phase I study (NCT02483858) established the safety and recommended Phase 2 dose of oral this compound [4]. Key findings included:

  • Maximum Tolerated Dose: 80 mg for continuous daily dosing, with grade 3 fatigue as dose-limiting toxicity [4]
  • Recommended Phase 2 Dose: 140 mg on two consecutive days per week (intermittent schedule) [4]
  • Safety Profile: Most frequent treatment-emergent adverse events were hyperglycemia (76.2% continuous) and nausea (56-62.5% intermittent) [4]
  • Efficacy Signal: One partial response in a patient with NOTCH1-mutant head and neck squamous cell carcinoma [4]
Topical this compound in Dermatology

A randomized Phase 2 proof-of-concept study evaluated topical this compound gel 2% as a field-directed treatment for actinic keratosis (AK) on face, scalp, and/or hands [5] [6]:

  • Efficacy in Olsen Grade 1 lesions: 92% complete or near-complete response [5] [6]
  • Overall efficacy: 52% (2-week treatment) and 71% (4-week treatment) achieved Investigator's Global Assessment score of 0-1 (complete/partial clearance) [5]
  • Efficacy across lesion grades: 48% complete or near-complete response in Olsen Grade 2 lesions [5]
  • Safety: Majority of adverse events were mild local skin reactions; only four grade 2 events, all resolving without intervention [5] [6]

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assay

This protocol assesses this compound's anti-proliferative effects in cancer cell lines [8]:

  • Cell Plating: Seed cells (e.g., ATL-cell lines, HCC cell lines) in 96-well plates at densities of 4,000-8,000 cells/well and allow to adhere for 12-24 hours [8] [9]
  • Drug Treatment: Treat cells with this compound across a concentration range (e.g., 0-10 μM) or DMSO vehicle control [8]
  • Incubation: Culture cells for 72 hours at 37°C, 5% CO₂ [9]
  • Viability Measurement: Add CellTiter-Glo reagent (20 μL/well) and measure luminescence after 10-minute incubation [8]
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [9]
Western Blot Analysis of Pathway Inhibition

This method validates this compound's mechanism of action by detecting phosphorylation changes in key pathway components [8] [9]:

  • Cell Treatment: Treat cells (e.g., ATL-cell lines, HCC cell lines) with this compound at IC₅₀ or higher concentrations for 1-24 hours [8]
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [8]
  • Protein Quantification: Measure protein concentration using BCA or Bradford assay [8]
  • Gel Electrophoresis: Separate 20-40 μg protein by SDS-PAGE (8-12% gels) [8]
  • Membrane Transfer: Transfer to PVDF or nitrocellulose membranes [8]
  • Immunoblotting: Probe with primary antibodies against:
    • Phospho-Akt (Ser473) - indicator of mTORC2 activity [8] [9]
    • Phospho-S6K (Thr389) - indicator of mTORC1 activity [8]
    • Total Akt and S6K - loading controls [8]
  • Detection: Use HRP-conjugated secondary antibodies and chemiluminescence detection [8]
Apoptosis Analysis by Flow Cytometry

This protocol quantifies this compound-induced apoptosis [9]:

  • Cell Treatment: Treat cells with this compound at IC₅₀ concentrations for 24-72 hours [9]
  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation [9]
  • Staining: Resuspend cells in binding buffer containing Annexin V-FITC and propidium iodide (PI) [9]
  • Incubation: Incubate for 15 minutes in the dark at room temperature [9]
  • Flow Cytometry: Analyze within 1 hour using flow cytometer (acquire ≥10,000 events/sample) [9]
  • Data Interpretation:
    • Early apoptotic: Annexin V+/PI- cells
    • Late apoptotic/necrotic: Annexin V+/PI+ cells [9]

The diagram below illustrates the experimental workflow for evaluating this compound activity:

G CellCulture Cell Culture (Cancer Cell Lines) DrugTreatment Drug Treatment (this compound Concentration Range) CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (CellTiter-Glo Luminescence) DrugTreatment->ViabilityAssay IC50 IC₅₀ Determination (Dose-Response Curve) ViabilityAssay->IC50 Mechanism Mechanistic Studies IC50->Mechanism WB Western Blot (Pathway Phosphorylation) Mechanism->WB Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle

Diagram 2: Experimental workflow for evaluating this compound's anti-tumor activity.

Research and Development Trajectory

Based on current evidence, this compound's clinical development is proceeding along two distinct paths:

  • Oral Formulation: Pursuing precision medicine approaches in biomarker-selected populations, particularly:

    • NOTCH1-mutant head and neck squamous cell carcinoma [4]
    • IDH2- and FLT3-mutated acute myeloid leukemia (in combination with venetoclax) [7]
    • Primary CNS lymphoma (leveraging brain-penetrant properties) [2]
  • Topical Formulation: Advancing toward pivotal Phase 3 trials in actinic keratosis based on strong Phase 2 results [5] [6]

The strategic shift to intermittent dosing schedules for oral this compound has improved its therapeutic index by maintaining biological activity while reducing severe adverse events, particularly grade ≥3 hyperglycemia [4] [2]. This approach may facilitate future combination regimens with other targeted therapies.

Conclusion

This compound represents a scientifically rational approach to PI3K/mTOR pathway inhibition with its balanced dual targeting and brain-penetrant properties. While clinical development of the oral formulation has faced challenges typical of this drug class—particularly on-target toxicities with continuous dosing—strategic optimization of dosing schedules and focus on biomarker-selected populations continues to show promise.

The topical formulation demonstrates an excellent risk-benefit profile in dermatological applications, highlighting how formulation and route of administration can significantly impact a drug's therapeutic utility. Further clinical validation in ongoing and planned trials will determine whether this compound can fulfill its potential as a valuable addition to the oncology and oncodermatology therapeutic arsenal.

References

Preclinical Efficacy of Bimiralisib in Animal Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Dosing Regimen Key Efficacy Findings Proposed Mechanism & Notes

| Nasopharyngeal Carcinoma (NPC) (Multiple cell lines, PIK3CA mutant) [1] | • 15 mg/kg • Intraperitoneal, daily [1] | • Significant reduction in tumor volume and weight vs control. • Synergistic effect with gemcitabine, nearly completely suppressing tumor growth [1]. | Impairs GSK-3β and STAT3/HSP60 signaling, induces apoptosis, blocks EMT. Effective even in PIK3CA mutant models [1]. | | Lymphoma (Cell line & patient-derived xenografts) [2] | Information not specified in detail | • Potent antitumor activity in lymphoma xenograft models. • Showed efficacy in models with acquired resistance to idelalisib (a PI3Kδ inhibitor) [2]. | Pan-class I PI3K inhibition overcomes limitations of isoform-specific inhibitors. Direct mTORC1/2 inhibition prevents Akt feedback activation [2]. | | Glioblastoma [2] | Information not specified in detail | Demonstrated efficacy in in vivo xenograft models [2]. | A key feature is its designed ability to penetrate the blood-brain barrier, addressing a major challenge in CNS malignancy treatment [2]. | | NF2-Associated Schwannoma (Patient-derived xenograft) [3] | Information not specified in detail | Suppressed NF2-associated schwannoma growth in vivo [3]. | Supports its investigation in PI3K/mTOR-driven benign tumors [3]. |

Experimental Protocols for Key In Vivo Studies

For researchers looking to replicate or build upon these findings, here is a detailed methodology from the most robust study on nasopharyngeal carcinoma.

  • Animal Model Preparation: The study used female BALB/c nude mice (aged 4-5 weeks). Human NPC cells were subcutaneously injected into the right flanks to establish xenograft tumors [1].
  • Treatment Groups: Mice were randomly assigned to four groups once tumors reached a measurable size (approximately 100 mm³):
    • Vehicle control group.
    • Bimiralisib monotherapy group (15 mg/kg).
    • Gemcitabine monotherapy group (25 mg/kg).
    • This compound and Gemcitabine combination group [1].
  • Dosing and Administration: this compound was administered via intraperitoneal (IP) injection daily. Gemcitabine was given via intravenous (IV) injection twice a week. The treatment duration was several weeks, with tumor volumes and body weights measured regularly [1].
  • Endpoint Analysis: The primary endpoint was tumor volume, calculated using the formula: (length × width²)/2. At the end of the experiment, tumors were excised and weighed. Tumor tissues were further analyzed using immunohistochemistry (IHC) and Western blotting to investigate changes in key pathway proteins [1].

Mechanism of Action & Signaling Pathway

This compound is a synthetic small molecule designed as a balanced, ATP-competitive, dual inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and the mTOR kinase (acting on both mTORC1 and mTORC2 complexes) [2]. This dual inhibition is crucial for a more complete and durable blockade of the oncogenic PI3K/Akt/mTOR pathway.

The diagram below illustrates the signaling pathway and the targeted inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (P110α, β, δ, γ) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_inactive Akt (Inactive) PIP3->Akt_inactive PDK1->Akt_inactive Phosphorylates (T308) Akt_active Akt (Active) Akt_inactive->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 Activates CellProcesses Cell Survival Proliferation Growth mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (S473) This compound This compound (Dual Inhibitor) This compound->PI3K This compound->mTORC1 This compound->mTORC2

This dual targeting strategy helps overcome the limitations of single-target agents, such as the feedback activation of Akt that can occur with mTORC1-only inhibitors [2].

Key Takeaways for Researchers

  • Broad-Spectrum Potential: The preclinical data validates this compound's efficacy across various cancer types, supporting its broad development in solid tumors and hematological malignancies [2] [1].
  • Synergistic Combinations: The strong synergy observed with gemcitabine in NPC models provides a compelling rationale for exploring this compound in combination with other chemotherapeutic or targeted agents [1].
  • Translational Consideration: The superior tolerability of intermittent dosing schedules identified in clinical trials should inform the design of future preclinical combination studies, as it may better reflect the clinically achievable regimen [4] [5].

References

Genetic Alterations Driving Pathway Dysregulation

Author: Smolecule Technical Support Team. Date: February 2026

Abnormal activation of the PAM pathway in cancer occurs through several key mechanisms, making it one of the most frequently altered pathways in human cancers, with aberrations in approximately 50% of tumors [1] [2].

The table below summarizes the most common genetic alterations found in core components of the pathway across various cancers.

Pathway Component Type of Alteration Consequence Example Cancers Where Altered
PIK3CA (encodes p110α) Gain-of-function mutations (e.g., E545K, H1047R) or amplification [2] [3] [4] Hyperactivates PI3K kinase activity, constitutive downstream signaling [2] [3] Breast, endometrial, colorectal, lung, gastric, HNSCC [2] [3]
PTEN Loss-of-function mutations, deletion, or promoter methylation [2] [3] [5] Loss of lipid phosphatase activity, failed conversion of PIP3 to PIP2, sustained AKT activation [2] [6] Glioblastoma, endometrial, prostate, melanoma, breast [2] [5]
AKT Amplification or rare gain-of-function mutations (e.g., E17K) [5] [4] Enhanced AKT membrane localization and activation, promotes cell survival [5] [4] Breast, ovarian, pancreatic, colorectal [5] [4]
mTOR Activating mutations [3] Enhanced kinase activity, overactivation of downstream protein synthesis and growth signals [3] Endometrial carcinoma, melanoma, renal cell carcinoma [3]
Receptor Tyrosine Kinases (RTKs) Overexpression, amplification, or mutation (e.g., EGFR, HER2) [2] [4] Ligand-independent or enhanced activation, constant upstream signal to PI3K [2] [4] Lung cancer (EGFR), Breast cancer (HER2), various (IGF1-R) [1] [2]

Approved and Emerging Targeted Therapies

The direct targeting of the PAM pathway has led to the development and approval of several inhibitors. The table below lists key therapeutic agents, their targets, and clinical applications.

Therapeutic Agent Target Key Clinical Application(s) Notable Genetic Biomarker
Alpelisib [6] [3] PI3K p110α HR+/HER2- advanced breast cancer [6] [3] PIK3CA mutation [6]
Inavolisib [6] PI3K p110α HR+/HER2- advanced breast cancer [6] PIK3CA mutation [6]
Capivasertib [6] [3] AKT HR+/HER2- advanced breast cancer [6] PIK3CA/AKT1/PTEN alteration [6]
Everolimus [6] [3] mTOR HR+/HER2- advanced breast cancer, renal cell carcinoma, neuroendocrine tumors [6] [3] -
Sirolimus & Temsirolimus [3] mTOR Renal cell carcinoma, subependymal giant cell astrocytoma [3] -

Current research focuses on overcoming these challenges through next-generation inhibitors with improved efficacy and safety profiles, and rational combination strategies, such as pairing PAM inhibitors with endocrine therapy, chemotherapy, immunotherapy, or other targeted agents [7] [4].

Experimental Workflow for Pathway Investigation

For researchers aiming to experimentally investigate the PAM pathway, a structured approach is crucial. The following diagram and description outline a typical workflow for identifying and validating a pathway modulator, using a microRNA (miRNA) study as an example [8].

A workflow for identifying and validating a PI3K/AKT/mTOR pathway modulator [8].

Detailed Methodological Breakdown
  • In Silico Analysis

    • Pathway Gene Identification: Utilize databases like KEGG to compile a definitive list of genes involved in the PAM pathway [8].
    • Gene Expression Data Retrieval: Access public repositories such as the Gene Expression Omnibus to find datasets comparing tumor to normal tissue. Use tools like GEO2R to identify significantly upregulated genes [8].
    • miRNA Target Prediction: Use integrated databases to identify miRNAs that target multiple upregulated genes. For example, miR-16-5p was selected for its potential to target key nodes like PIK3CA, CCND1, and MYC [8].
  • In Vitro Validation

    • Cell Culture & Transfection: Use relevant cancer cell lines. Employ transfection with plasmid vectors to overexpress the selected miRNA and establish a negative control [8].
    • Functional Assays:
      • Clonogenic Assay: The gold standard for measuring cell survival and radiosensitivity/chemo-sensitivity post-transfection. This tests the long-term reproductive cell death [8].
      • Apoptosis Analysis: Use assays to quantify the percentage of cells undergoing programmed cell death, often via flow cytometry [8].
    • Molecular Analysis:
      • qPCR: Measure changes in mRNA expression levels of the target pathway genes after miRNA overexpression to confirm pathway suppression [8].
      • Western Blot: Essential for confirming the knockdown effect at the protein level, particularly for phospho-proteins to assess pathway activity.

The PI3K/AKT/mTOR pathway remains a cornerstone of cancer biology and a fertile ground for therapeutic innovation. Future directions will likely involve a deeper understanding of the feedback mechanisms, the development of more selective inhibitors, and sophisticated combination regimens tailored to specific tumor genotypes and clinical contexts [7] [4].

References

Bimiralisib Dosing Regimens in Clinical Trials: Comprehensive Analysis of Continuous versus Intermittent Scheduling

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Significance

Bimiralisib (PQR309) represents a novel class of dual-acting targeted therapy that simultaneously inhibits both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. As an orally bioavailable agent, it exhibits balanced inhibitory activity against all four isoforms of class I PI3K (α, β, γ, δ) while directly targeting mTOR through ATP-competitive inhibition. This dual mechanism provides theoretical advantages over selective PI3K inhibitors or rapalog mTOR inhibitors by potentially overcoming common resistance mechanisms and achieving more complete pathway suppression [1]. The PI3K/AKT/mTOR signaling cascade plays a fundamental role in regulating essential cellular processes including proliferation, growth, metabolism, and survival, with frequent pathway dysregulation observed across diverse cancer types [1].

Optimization of dosing schedules has emerged as a critical determinant for maximizing the therapeutic potential of this compound and other dual PI3K/mTOR inhibitors. Early clinical development of this drug class has been challenged by dose-limiting toxicities that have prevented approval of several candidates despite promising efficacy signals. The strategic comparison of continuous versus intermittent dosing regimens aims to identify administration schedules that maintain antitumor activity while minimizing treatment-emergent adverse events, thereby expanding the therapeutic window [1]. This comprehensive analysis synthesizes evidence from recent clinical trials to guide researchers and clinicians in protocol development for this compound administration.

Dosing Regimens and Pharmacokinetics

Comparative Analysis of Dosing Schedules

Clinical investigations have systematically evaluated three distinct dosing strategies for this compound administration in patients with advanced solid tumors. The continuous daily dosing schedule established a maximum tolerated dose (MTD) of 80 mg once daily, with grade 3 fatigue identified as the dose-limiting toxicity (DLT). In contrast, both intermittent schedules allowed for higher per-dose administration without reaching a formal MTD, demonstrating improved tolerability while maintaining therapeutic drug exposure [1] [2].

Table 1: this compound Dosing Regimens in Phase I Clinical Trials

Schedule Type Dosing Frequency Maximum Tolerated Dose Recommended Phase II Dose Key Dose-Limiting Toxicities
Continuous Once daily 80 mg 80 mg Grade 3 fatigue
Intermittent A Days 1, 2 weekly Not reached 140 mg None identified
Intermittent B Days 1, 4 weekly Not reached Under evaluation Single DLT observed

The pharmacokinetic profile of this compound supports the adoption of intermittent dosing strategies. Analysis demonstrated that 140 mg administered according to Schedule A (days 1, 2 weekly) achieved drug concentrations within the biologically active range while significantly reducing cumulative toxicity compared to continuous dosing [1] [3]. This pharmacokinetic advantage enables the administration of higher peak doses that may enhance target inhibition in tumor tissue while providing a treatment-free period that allows for recovery from mechanism-based toxicities.

Dosing in Hematologic Malignancies

In patients with relapsed/refractory lymphoma, this compound has been evaluated at continuous dose levels of 60 mg and 80 mg daily. The mean duration of treatment was substantially longer at the 80 mg dose level (3.7 ± 3.9 months) compared to the 60 mg dose (1.3 ± 1.2 months), suggesting improved tolerability and clinical benefit at the higher dose level [4]. Importantly, no dose-limiting toxicities were observed during the phase I portion of the lymphoma study, supporting the safety of continuous dosing in this patient population [4].

Safety Profiles Across Dosing Schedules

Comparative Adverse Event Analysis

The toxicity profile of this compound aligns with the known class effects of PI3K/mTOR inhibitors, with hyperglycemia representing the most frequent treatment-emergent adverse event across all dosing schedules. However, the incidence and severity of adverse events demonstrate significant variation between continuous and intermittent regimens, supporting the improved tolerability of interrupted dosing approaches [1] [2].

Table 2: Adverse Event Profile by Dosing Schedule

Adverse Event Continuous (80 mg daily) Intermittent A (140 mg Days 1,2 weekly) Intermittent B (Days 1,4 weekly)
Any Grade Hyperglycemia 76.2% Not reported Not reported
Grade ≥3 Hyperglycemia 28.6% 12.0% 12.5%
Nausea Not reported 56-62.5% 56-62.5%
Fatigue Grade 3 DLT Reduced incidence Reduced incidence

The reduced incidence of high-grade hyperglycemia with intermittent schedules (12.0-12.5% versus 28.6% with continuous dosing) represents a clinically significant safety improvement that may enable extended treatment duration and enhance patient quality of life [1] [3]. This pattern underscores the relationship between cumulative drug exposure and metabolic toxicities, highlighting the advantage of schedules that incorporate treatment-free intervals.

Management of Class-Effect Toxicities

Effective management of this compound-related adverse events requires proactive intervention strategies. Hyperglycemia monitoring should include baseline assessment of HbA1c and fasting plasma glucose, with regular monitoring throughout treatment. The lymphoma trial protocol mandated intervention for hyperglycemia with oral antihyperglycemic agents in 28% of patients and insulin therapy in 14% of cases [4]. Gastrointestinal adverse events such as nausea, which affected 56-62.5% of patients on intermittent schedules, are generally manageable with standard antiemetic therapy and rarely necessitate treatment discontinuation [1].

Efficacy Outcomes

Antitumor Activity Across Tumor Types

This compound has demonstrated modest clinical efficacy across various solid tumors and hematologic malignancies, with notable activity observed in biomarker-selected populations. In the phase I solid tumor study, a partial response was documented in a patient with head and neck squamous cell carcinoma harboring a NOTCH1 T1997M mutation, suggesting potential predictive biomarkers for future investigation [1] [2]. Additionally, disease stabilization was achieved across multiple tumor types, indicating cytostatic activity that may be optimized through patient selection strategies.

In patients with relapsed/refractory lymphoma, this compound monotherapy achieved an overall response rate of 14% (10% partial responses, 4% complete responses) on an intent-to-treat analysis, with an additional 36% of patients maintaining stable disease [4]. These responses were observed in a heavily pretreated population (median of 5 prior lines of therapy) including patients with diffuse large B-cell lymphoma, follicular lymphoma, and T-cell lymphoma, demonstrating activity across diverse lymphoma subtypes [4].

Implications for Future Development

The clinical efficacy profile of this compound, combined with its manageable toxicity through intermittent scheduling, supports continued investigation in selected patient populations. The proposed strategy for future clinical development focuses on intermittent Schedule A (140 mg days 1, 2 weekly) in combination with biomarker-driven patient selection [1] [3]. This approach aims to maximize therapeutic index by aligning the improved safety profile of intermittent dosing with predictive biomarkers to enrich for responsive patient populations.

Experimental Protocols

Phase I Clinical Trial Design

The foundational phase I study (PQR309-003) employed an open-label, multi-center, non-randomized, dose-escalation design to evaluate this compound in patients with advanced solid tumors. The trial implemented a conventional 3+3 dose escalation scheme across three distinct administration schedules to comprehensively characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound [1].

Inclusion Criteria:

  • Patients aged ≥18 years with advanced solid tumors
  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1
  • Adequate hematologic, renal, and hepatic function
  • Fasting plasma glucose ≤7.0 mmol/L and HbA1c ≤7%
  • Radiographically or clinically evaluable tumor

Exclusion Criteria:

  • Anticancer therapy within 3 weeks prior to study treatment
  • Uncontrolled brain metastases
  • Significant cardiac disease or mood disorders
  • Inability to swallow oral medications

Dose-Limiting Toxicity Assessment: The DLT observation period encompassed the first 28 days of treatment, with events graded according to NCI CTCAE criteria. DLTs included grade 4 neutropenia, grade 3 thrombocytopenia with bleeding, grade 3 nausea/vomiting despite optimal support, and other non-hematologic toxicities ≥grade 3 [1] [4].

Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic sampling was performed to characterize this compound exposure across dosing schedules. Blood samples were collected pre-dose and at specified intervals post-dose (0.5, 1, 2, 4, 6, 8, and 24 hours) following single and multiple doses. Plasma concentrations were quantified using validated liquid chromatography-tandem mass spectrometry methods, with non-compartmental analysis to determine key parameters including C~max~, T~max~, AUC~0-24h~, and elimination half-life [1] [5].

Pharmacodynamic Biomarker Assessment

Paired tumor biopsies were collected whenever feasible to evaluate target engagement and pathway modulation. Immunohistochemical analysis assessed phosphorylation status of key pathway components including pAKT Ser473 and pS6 Ser235/236. Circulating biomarker evaluation included assessment of fasting glucose and insulin levels as pharmacodynamic markers of PI3K pathway inhibition [1].

Pathway Diagrams and Mechanisms

PI3K/AKT/mTOR Signaling Pathway

G GrowthFactors Growth Factor Receptors PI3K Class I PI3K (Isoforms α, β, γ, δ) GrowthFactors->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellProcesses Cell Growth Proliferation Metabolism Survival mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT Feedback Activation This compound This compound Inhibition This compound->PI3K Dual Inhibition This compound->mTORC1 Dual Inhibition This compound->mTORC2 Dual Inhibition

This diagram illustrates the central role of the PI3K/AKT/mTOR signaling cascade in regulating essential cellular processes and highlights the strategic dual inhibition achieved by this compound. By simultaneously targeting both PI3K and mTOR complexes, this compound achieves more complete pathway suppression compared to selective inhibitors, potentially overcoming compensatory mechanisms that limit the efficacy of single-target agents [1]. The balanced inhibitory profile against all four class I PI3K isoforms distinguishes this compound from isoform-selective inhibitors in clinical development.

Clinical Trial Workflow and Dose Optimization

G Start Phase I Trial Design Schedule1 Continuous Dosing (80 mg once daily) Start->Schedule1 Schedule2 Intermittent Schedule A (140 mg Days 1,2 weekly) Start->Schedule2 Schedule3 Intermittent Schedule B (Days 1,4 weekly) Start->Schedule3 MTDAssess MTD Determination Schedule1->MTDAssess MTD: 80 mg DLT: Grade 3 Fatigue Schedule2->MTDAssess No MTD Reached Schedule3->MTDAssess Single DLT PKEval Pharmacokinetic Analysis MTDAssess->PKEval Safety Safety Profile Assessment PKEval->Safety Rec Recommended Phase II Schedule: Intermittent A Safety->Rec

Conclusion and Future Directions

The comprehensive clinical evaluation of this compound dosing regimens demonstrates that intermittent administration schedules provide a superior therapeutic index compared to continuous daily dosing. Schedule A (140 mg on days 1, 2 weekly) has emerged as the recommended regimen for future clinical development based on its favorable safety profile, maintained pharmacokinetic exposure, and reduced incidence of high-grade adverse events [1] [3]. This optimized scheduling approach allows for delivery of biologically active drug concentrations while mitigating cumulative toxicities that have historically limited the clinical development of dual PI3K/mTOR inhibitors.

Future research directions should focus on biomarker-driven patient selection strategies to identify tumor subtypes with exceptional sensitivity to this compound-mediated pathway inhibition. The observed clinical activity in patients with specific molecular alterations (NOTCH1 mutations) provides a rationale for targeted enrollment in subsequent trials [1]. Additionally, exploration of rational combination therapies with other targeted agents may further enhance the antitumor efficacy of this compound while leveraging the improved tolerability of intermittent scheduling to enable effective combination regimens. The ongoing clinical development of this compound represents a paradigm for optimizing dosing strategies to maximize the therapeutic potential of targeted cancer therapies with narrow therapeutic windows.

References

Bimiralisib Cutaneous Pharmacokinetics: Application Notes and Experimental Protocols for Dermatologic Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bimiralisib and Cutaneous T-Cell Lymphoma

This compound (PQR309) is a dual-acting small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, classified specifically as a selective pan-class I PI3K inhibitor with balanced activity against mTOR. This signaling cascade represents one of the major cancer pathways playing a critical role in regulating cancer cell growth, survival, and proliferation. In mycosis fungoides (MF), the most common subtype of cutaneous T-cell lymphoma (CTCL), activation of the PI3K/AKT/mTOR pathway is associated with tumorigenesis and disease progression. Research has demonstrated that increased expression of phosphorylated AKT correlates with poor prognosis in patients with plaque stage MF and reduced survival across the entire MF patient cohort [1] [2].

CTCL represents an ultra-orphan disease with an incidence of approximately 10.2 per million people, characterized by the extravasation and migration of malignant T lymphocytes to the epidermis and papillary dermis. Early-stage MF (stage IA-IIA) typically presents as erythematosquamous patches and/or plaques on sun-protected areas, with patients experiencing significant quality of life impairment primarily due to pruritus and aesthetic concerns. While current therapies including phototherapy (PUVA/UVB), chlormethine gel, and topical corticosteroids can effectively suppress early-stage MF, their chronic use is limited by significant side effects such as skin atrophy, phototoxicity, dermatitis, itching, photoaging, and increased risk of skin malignancies [1] [2]. The medical need for novel topical therapies with improved safety profiles and minimal systemic exposure drove the development of a gel formulation of this compound for localized application.

Experimental Design Overview

The first-in-human study of topical this compound employed a randomized, placebo-controlled, double-blinded design with two distinct components. Part A was an open-label, single-dose study conducted in 6 healthy volunteers (HVs) to evaluate the preliminary safety, tolerability, and pharmacokinetics of topical this compound. Part B adopted a more rigorous proof-of-concept design, randomizing 19 patients with early-stage CTCL-MF (stage IA-IIA) in a 1:1 ratio to receive either 2.0% this compound gel (n=9) or vehicle gel placebo (n=10) once daily for 42 consecutive days. The study implemented a comprehensive pharmacokinetic sampling protocol including frequent blood collection for systemic PK assessment and skin punch biopsies on the final treatment day for cutaneous drug concentration measurement [1] [2].

Table 1: Study Population and Design Characteristics

Parameter Part A (Healthy Volunteers) Part B (MF Patients)
Participants 6 HVs 19 early-stage MF patients
Design Open-label Randomized, double-blind, placebo-controlled
Treatment 2.0% this compound gel + vehicle on different areas 2.0% this compound gel (n=9) vs. vehicle gel (n=10)
Duration 21 days 42 days (with possible extension to 84 days)
Application Physician-applied at study site Self-applied at home after training
Area 400 cm² (active) + 100 cm² (vehicle) 150-200 cm² treatment area
Dose 2 mg/cm² 2 mg/cm²

Comprehensive Pharmacokinetic Data for Topical this compound

Cutaneous Drug Concentrations

The cutaneous pharmacokinetic profile of topical this compound demonstrated meaningful drug levels in skin tissues across both healthy volunteers and MF patients. In healthy volunteers receiving a target dose of 2 mg/cm² over 400 cm² for 21 days, the mean epidermal exposure reached 2.54 µg/g tissue, confirming effective local drug delivery through the skin barrier. In MF patients treated for 42 days with the same application protocol, the mean cutaneous concentration was even higher at 5.3 µg/g tissue, representing a 108% increase compared to healthy volunteers. This notable difference in cutaneous drug levels between healthy volunteers and MF patients suggests potential disease-associated alterations in skin barrier function, inflammation-enhanced permeability, or possible accumulation in lesional skin [1] [2] [3].

The distribution of this compound throughout skin layers follows complex penetration kinetics influenced by the multi-lamellar lipid matrix of the stratum corneum, which serves as the primary barrier to topical drug delivery. The intercellular lipid route within the stratum corneum provides the main pathway for lipophilic and amphiphilic molecules, with fluid lipids in the skin layer facilitating migration and insertion of drug molecules. The transcellular pathway represents an additional route, where molecules diffuse through keratin-filled corneocytes and the intervening lipid matrix, though this pathway generally offers greater resistance to most compounds due to the alternating hydrophilic and hydrophobic environments [4].

Systemic Exposure and Plasma Pharmacokinetics

Despite being administered topically, this compound demonstrated measurable systemic exposure in both healthy volunteers and MF patients, though at significantly lower concentrations than those achieved in cutaneous tissues. In healthy volunteers, application of 2 mg/cm² on 400 cm² resulted in a mean average plasma concentration (Cavg) of 0.96 ng/mL. MF patients exhibited substantially higher systemic exposure with a mean Cavg of 4.49 ng/mL, representing a 144% increase compared to healthy volunteers. This pronounced difference may reflect impaired barrier function in diseased skin, increased blood flow to inflammatory lesions, or potentially higher systemic absorption due to differences in application technique between physician-administered (healthy volunteers) and self-administered (MF patients) doses [1] [2].

Table 2: Pharmacokinetic Parameters of Topical this compound

PK Parameter Healthy Volunteers MF Patients Ratio (%)
Cutaneous Concentration 2.54 µg/g 5.3 µg/g +108%
Plasma Cavg 0.96 ng/mL 4.49 ng/mL +144%
Application Area 400 cm² 150-200 cm² -
Dose 2 mg/cm² 2 mg/cm² -
Treatment Duration 21 days 42 days -

The systemic safety profile of topical this compound was favorable compared to historical data from oral administration. While oral this compound studies reported substantial systemic adverse events including rash, anemia, neutropenia, depression, increased liver enzymes, and hyperglycemia, topical administration was generally well tolerated with primarily local reactions and minimal systemic adverse events. This favorable safety profile demonstrates the therapeutic advantage of topical formulation in maximizing target tissue exposure while minimizing systemic toxicity, a crucial consideration for chronic conditions like MF that require long-term treatment [1] [2].

Experimental Protocols for Cutaneous Pharmacokinetic Assessment

Skin Penetration and Biopsy Processing Protocol

The assessment of cutaneous drug concentrations requires meticulous sample collection and processing to ensure accurate quantification of tissue drug levels. The following protocol details the methodology used in the this compound clinical trial to determine epidermal drug concentrations:

  • Biopsy Collection: On the final day of treatment (day 21 for healthy volunteers, day 42 for MF patients), obtain 4 mm punch biopsies from the treated areas at predetermined time points following the last drug application. For MF patients, ideal biopsy sites include representative areas of index lesions within the treatment area [1] [2].

  • Sample Processing: Immediately freeze biopsy samples in liquid nitrogen and store at -80°C until analysis. For spatial distribution assessment, some studies may utilize matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to visualize drug penetration through different skin layers [2].

  • Tissue Homogenization: Homogenize skin biopsies in appropriate buffer solutions using mechanical homogenizers. Maintain samples on ice throughout processing to prevent drug degradation. The homogenization buffer should include protease inhibitors to preserve protein integrity and potentially phosphatase inhibitors for phosphoprotein analysis [1].

  • Drug Extraction: Extract this compound from tissue homogenates using organic solvents such as methanol or acetonitrile. Employ solid-phase extraction (SPE) or protein precipitation techniques to clean up samples prior to analysis. Include internal standards (e.g., stable isotope-labeled this compound) to correct for extraction efficiency and matrix effects [1].

  • Analytical Quantification: Perform drug quantification using liquid chromatography with tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode. Establish a calibration curve using blank human plasma or tissue homogenate spiked with known concentrations of this compound. Validate the method for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines [1].

Clinical Efficacy Assessment Protocol

Despite demonstrating favorable cutaneous pharmacokinetics, topical this compound did not show significant clinical efficacy in the first-in-human trial. The comprehensive assessment of clinical response included both traditional scoring methods and objective measuring technologies:

  • Composite Assessment of Index Lesion Severity (CAILS): Evaluate target lesions using the validated CAILS scoring system, which assesses erythema, scaling, plaque elevation, surface area, and hypo/hyperpigmentation on a 0-4 or 0-8 scale depending on the parameter. Calculate the total score as the sum of all parameter scores, with higher scores indicating more severe disease. Perform CAILS assessments at baseline and at regular intervals during treatment (days 14, 28, 42, and during extension periods) [1] [2].

  • Objective Lesion Severity Quantification: Complement traditional scoring with high-tech imaging modalities including:

    • Multispectral Imaging: Capture and analyze lesion characteristics across multiple wavelength bands to quantify erythema and pigmentation.
    • Skin Fluorescence Photography: Use specialized lighting and filters to assess skin condition through fluorescence patterns.
    • High-Resolution Ultrasound: Employ 22-MHz ultrasound to measure skin thickness and echogenicity as objective markers of disease activity and treatment response [1].
  • Statistical Analysis: Compare CAILS scores and objective measurements between active treatment and placebo groups using appropriate statistical methods such as mixed-model repeated measures (MMRM) analysis or analysis of covariance (ANCOVA). Adjust for potential confounding factors including baseline disease severity, treatment area, and anatomical location [1].

Figure 1: Experimental Workflow for Topical this compound Clinical Pharmacokinetic Study

Formulation and Skin Penetration Considerations

This compound Gel Formulation Properties

The development of an effective topical formulation requires careful balancing of drug solubility, stability, skin penetration, and patient acceptability. The this compound 2% gel was specifically engineered to optimize cutaneous delivery while minimizing systemic absorption. Key formulation characteristics include:

  • Drug Concentration: 2.0% (20 mg/g) this compound in a gel base, providing sufficient drug load for effective tissue penetration while maintaining formulation stability and appropriate rheological properties [1] [2].

  • Vehicle Composition: While the exact composition of the vehicle gel is proprietary, typical gel bases for topical drug delivery include gelling agents (such as carbomers, hydroxypropyl cellulose, or poloxamers), penetration enhancers, solvents, preservatives, and pH-adjusting agents. The vehicle used in the clinical trial served as both placebo and drug carrier, with identical appearance between active and placebo formulations to maintain blinding [1].

  • Application Protocol: The established application protocol of 2 mg/cm² on a treatment area of 150-200 cm² (MF patients) or 400 cm² (healthy volunteers) represents a standardized dosing approach that ensures consistent drug delivery while accounting for variations in treatment area size. Patients were trained in proper application technique to minimize inter-individual variability in dosing [1] [2].

Skin Barrier Challenges and Penetration Enhancement

The stratum corneum (SC) represents the primary barrier to topical drug delivery, consisting of approximately 20 layers of flattened keratinized cells embedded in a multilamellar lipid matrix. This outermost skin layer exhibits remarkable barrier function, being nearly 1000-times less permeable to water than other biomembranes. The unusual lipid composition of the SC—devoid of phospholipids but rich in ceramides, cholesterol, and free fatty acids—creates a highly ordered, interdigitated configuration that forms gel-phase membrane domains rather than the liquid crystalline systems typical of most biomembranes [4] [5].

For a drug to successfully penetrate the skin, it must navigate through this complex barrier structure primarily via the intercellular lipid pathway, where molecules diffuse through the narrow lipid-filled interstices between corneocytes. The transcellular pathway offers an alternative route but requires repeated partitioning between the lipophilic cell membranes and hydrophilic cytoplasm, presenting significant challenges for most drugs. The structural organization of the SC creates a highly tortuous pathway that substantially extends the diffusion distance compared to the direct transverse path [4].

G cluster_skin Skin Penetration Pathways for Topical this compound cluster_barrier Stratum Corneum Barrier Components Application Topical Application 2% this compound Gel SC Stratum Corneum (Primary Barrier) Application->SC Drug Release from Vehicle Viable Viable Epidermis SC->Viable Intercellular Route (Major Pathway) SC->Viable Transcellular Route (Minor Pathway) Dermis Dermis Viable->Dermis Lymphocytes Malignant T-Lymphocytes (Target Cells) Viable->Lymphocytes Therapeutic Target Systemic Systemic Circulation Dermis->Systemic Systemic Absorption Lipids Lipid Matrix (Ceramides, Cholesterol, Free Fatty Acids) Pathway Tortuous Intercellular Diffusion Pathway Lipids->Pathway Corneocytes Corneocytes (Keratin-filled cells) Corneocytes->Pathway Pathway->SC

Figure 2: Skin Penetration Pathways and Barrier Components for Topical this compound

Conclusion and Future Directions

The cutaneous pharmacokinetic assessment of topical this compound provides a compelling case study in the development of targeted dermatologic therapies. The data demonstrate that the 2% gel formulation achieves meaningful drug concentrations in skin tissues (2.54 µg/g in healthy volunteers and 5.3 µg/g in MF patients) while maintaining relatively low systemic exposure (0.96 ng/mL and 4.49 ng/mL, respectively). This favorable distribution profile represents a significant advantage over oral administration, which was associated with substantial systemic adverse events including rash, anemia, neutropenia, depression, increased liver enzymes, and hyperglycemia [1] [2] [3].

The lack of clinical efficacy observed in the first-in-human trial despite adequate cutaneous drug levels presents a intriguing scientific challenge that warrants further investigation. Several factors may contribute to this discrepancy, including potential insufficient target engagement within the malignant T-lymphocytes, compensatory signaling pathways bypassing PI3K/mTOR inhibition, or limitations in the current formulation's ability to deliver the drug to the specific cellular compartments housing the target lymphocytes. Future research directions should include detailed biomarker studies to assess target modulation in skin lesions, optimization of formulation components to enhance drug delivery to specific cellular targets, and exploration of combination therapies with complementary mechanisms of action [1] [2].

The methodologies and protocols established in this initial evaluation of topical this compound provide a robust framework for future development of targeted topical therapies in dermatology. The integration of comprehensive pharmacokinetic assessment with clinical efficacy measures and advanced imaging technologies represents a state-of-the-art approach to dermatologic drug development that balances scientific rigor with practical clinical considerations. These application notes and experimental protocols offer researchers a validated foundation for advancing similar targeted therapies through the development pipeline, potentially expanding treatment options for patients with cutaneous diseases who would benefit from locally targeted treatment approaches with minimized systemic exposure [1] [4] [2].

References

Bimiralisib in Combination Therapy: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Bimiralisib (PQR309) is an orally bioavailable, balanced dual pan-class I PI3K and mTOR inhibitor that selectively targets PI3K-α, -β, -γ, and -δ isoforms while directly inhibiting mTORC1 and mTORC2 through ATP-competitive binding [1] [2] [3]. This dual mechanism simultaneously blocks upstream signaling and downstream effector functions, preventing the compensatory AKT activation often observed with mTORC1-only inhibitors [4]. The PI3K/mTOR pathway is frequently dysregulated in cancers, promoting cell survival, proliferation, and metabolism, making it a valuable therapeutic target [5] [2] [3].

While this compound has demonstrated clinical activity as a single agent, combination strategies aim to enhance efficacy, overcome resistance, and improve patient outcomes [1] [5]. These protocols provide detailed methodologies for evaluating this compound in combination regimens, based on established preclinical and clinical evidence.

Evidence for this compound Combinations

The table below summarizes the key combination partners for this compound identified in preclinical and clinical studies, along with the supporting evidence and therapeutic context.

Table 1: Evidence Summary for this compound Combination Therapy

Combination Partner Therapeutic Context Evidence Level Key Findings & Synergistic Mechanisms
Venetoclax (BCL-2 inhibitor) Lymphoma Preclinical [1] Enhanced apoptosis in lymphoma cell lines; dual targeting of survival pathways (PI3K/mTOR + BCL-2).
Ibrutinib (BTK inhibitor) Lymphoma Preclinical [1] Combined inhibition of parallel signaling pathways (PI3K/mTOR and BCR signaling).
Panobinostat (HDAC inhibitor) Lymphoma Preclinical [1] Synergistic cytotoxicity; epigenetic modulation with pathway inhibition.
Rituximab (anti-CD20 antibody) B-cell Lymphomas Preclinical [1] Enhanced anti-tumor activity in CD20+ models (antibody-dependent cellular cytotoxicity).
Lenalidomide (Immunomodulator) Lymphoma Preclinical [1] Combined direct antitumor and microenvironment immunomodulatory effects.
Marizomib (Proteasome inhibitor) Lymphoma Preclinical [1] Synergistic induction of cellular stress and apoptosis.
ARV-825 (BRD4 degrader) Lymphoma Preclinical [1] Simultaneous targeting of signaling and epigenetic dependencies.

Experimental Protocols

This section provides detailed methodologies for key experiments evaluating this compound in combination therapies.

In Vitro Combination Screening Protocol

Objective: To determine the synergistic potential of this compound with other targeted agents in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., lymphoma models such as SU-DHL-4, KARPAS-422) [1]
  • This compound (e.g., Selleckchem, HY-101921)
  • Combination agents (e.g., Venetoclax, Ibrutinib)
  • Cell culture reagents and 96-well cell culture plates
  • Cell Titer-Glo Luminescent Cell Viability Assay (Promega)

Method:

  • Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 μL of complete medium and incub for 24 hours.
  • Drug Preparation:
    • Prepare a 7-point, 1:3 serial dilution series for each single agent.
    • For combination studies, use a matrix design (e.g., 6x6 or 8x8) covering a range of concentrations for both drugs.
    • Add 100 μL of drug solution to cells in triplicate.
  • Incubation: Incubate plates for 72-96 hours at 37°C with 5% CO₂.
  • Viability Assessment: Add 50 μL of Cell Titer-Glo reagent to each well, shake for 2 minutes, and record luminescence after 10 minutes.
  • Data Analysis:
    • Calculate the percentage of viability relative to DMSO-treated controls.
    • Generate dose-response curves and calculate IC₅₀ values for single agents.
    • Analyze combination data using the Chou-Talalay method (CompuSyn software) to calculate Combination Index (CI) values:
      • CI < 1 indicates synergy
      • CI = 1 indicates additivity
      • CI > 1 indicates antagonism
In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the antitumor efficacy of this compound combinations in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG)
  • Luciferase-tagged cancer cells (e.g., OCI-Ly1 lymphoma cells)
  • In vivo imaging system (IVIS, PerkinElmer)
  • This compound for oral gavage
  • Combination drug (e.g., Ibrutinib in vehicle)

Method:

  • Model Establishment: Inject 5x10⁶ luciferase-expressing cells subcutaneously into the flank of 6-8 week old mice.
  • Randomization: When tumors reach 150-200 mm³, randomize mice into four groups (n=8-10):
    • Group 1: Vehicle control
    • Group 2: this compound monotherapy (e.g., 60-80 mg/kg, QD, oral gavage) [4]
    • Group 3: Combination drug monotherapy
    • Group 4: this compound + Combination drug
  • Dosing and Monitoring:
    • Administer treatments daily for 21-28 days.
    • Measure tumor dimensions with calipers twice weekly. Calculate volume: V = (Length x Width²)/2.
    • Monitor body weight twice weekly as an indicator of toxicity.
  • Bioluminescence Imaging:
    • Inject 150 mg/kg D-luciferin intraperitoneally.
    • Anesthetize mice with isoflurane and acquire images using IVIS after 10 minutes.
    • Quantify total flux (photons/second) in the region of interest.
  • Endpoint Analysis:
    • At study endpoint, harvest tumors and weigh them.
    • Process tumors for immunohistochemistry (IHC) analysis of pathway biomarkers (e.g., p-AKT, p-S6, Ki-67, Cleaved Caspase-3).
Pharmacodynamic & Biomarker Analysis

Objective: To assess target engagement and modulation of downstream signaling.

Materials:

  • Tumor tissue lysates or patient-derived plasma samples
  • Phospho-AKT (Ser473) ELISA Kit (e.g., PathScan, Cell Signaling Technology)
  • RPPA (Reverse Phase Protein Array) or Western Blot equipment
  • Antibodies for p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46)

Method:

  • Sample Preparation:
    • Lyse snap-frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors.
    • Quantify protein concentration using a BCA assay.
  • Phosphoprotein Analysis:
    • For ELISA, load 50-100 μg of protein per well and follow manufacturer protocol. Develop plates and read absorbance at 450 nm.
    • For Western Blotting, separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membrane, and probe with primary antibodies (1:1000 dilution) overnight at 4°C. Use HRP-conjugated secondary antibodies and chemiluminescence detection.
    • For RPPA, print lysates on nitrocellulose-coated slides and probe with validated antibodies. Quantify signal intensity using microarray scanner.
  • Data Interpretation:
    • Successful target engagement is confirmed by >50% reduction in p-AKT (Ser473) and p-S6 levels in treated groups compared to vehicle control [1] [2] [3].
    • Compare the magnitude and duration of pathway suppression between monotherapy and combination arms.

Clinical Translation & Dosing Considerations

Clinical experience with oral this compound provides critical guidance for dosing in combination studies.

Table 2: Clinical Dosing Regimens for Oral this compound

Dosing Schedule Recommended Phase 2 Dose Key Toxicities Considerations for Combination
Continuous Daily Dosing 80 mg once daily [2] [3] Hyperglycemia (28.6% Gr≥3), fatigue (DLT), nausea [4] [2] [3] Higher risk of cumulative toxicity; may require prophylactic metformin [4].
Intermittent Schedule A 140 mg on Days 1, 2, 8, 9, 15, 16 (weekly) [2] [3] Reduced incidence of Gr≥3 hyperglycemia (12%) [2] [3] Preferred for combinations; maintains efficacy with improved tolerability [2] [3].
Intermittent Schedule B 140 mg on Days 1, 4, 8, 11, 15, 18 (weekly) [2] [3] Similar toxicity profile to Schedule A [2] [3] Alternative intermittent scheduling option.

Pathway Diagrams and Experimental Workflows

The following diagrams visualize the key signaling pathways and experimental workflows described in these protocols.

This compound Mechanism and Combination Targets

G cluster_combos Combination Targets RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α/β/γ/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->pAKT Phosphorylates BCL2 BCL-2 (Venetoclax) BCL2->CellGrowth Inhibits BTK BTK (Ibrutinib) BTK->RTK Downstream Inhibitor HDAC HDAC (Panobinostat) HDAC->CellGrowth Inhibits Proteasome Proteasome (Marizomib) Proteasome->CellGrowth Inhibits This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits

In Vivo Efficacy Study Workflow

G cluster_groups Treatment Groups Start Xenograft Model Establishment CellPrep Prepare Luciferase- Expressing Cancer Cells Start->CellPrep Injection Subcutaneous Injection (5x10⁶ cells) CellPrep->Injection TumorGrowth Monitor Tumor Growth Until 150-200 mm³ Injection->TumorGrowth Randomization Randomize Mice Into 4 Groups (n=8-10) TumorGrowth->Randomization Treatment Daily Treatment for 21-28 Days Randomization->Treatment G1 1. Vehicle Control G2 2. This compound Monotherapy G3 3. Combination Drug Monotherapy G4 4. This compound + Combination Drug Monitoring Tumor Measurement & Body Weight (2x/week) Treatment->Monitoring Imaging Bioluminescence Imaging (IVIS) Monitoring->Imaging Weekly Endpoint Endpoint Analysis: Tumor Weight, IHC Monitoring->Endpoint Day 21-28 Imaging->Endpoint

Conclusion

This compound represents a promising dual PI3K/mTOR inhibitor with rational combination potential, particularly in lymphoid malignancies. The provided protocols outline systematic approaches for evaluating these combinations from in vitro models through clinical translation. The intermittent dosing schedule (140 mg on Days 1, 2 weekly) emerges as the preferred regimen for combination studies due to its improved tolerability profile while maintaining biological activity [2] [3]. Future studies should focus on biomarker-driven patient selection and rational drug pairings based on specific molecular pathologies to maximize therapeutic efficacy of this compound combinations.

References

bimiralisib patient selection criteria NOTCH1 mutation testing

Author: Smolecule Technical Support Team. Date: February 2026

General Workflow for NOTCH1 Mutation Testing in Patient Selection

Although drug-specific details are unavailable, the process for defining and implementing a biomarker like a NOTCH1 mutation in patient selection generally follows a defined pathway. The diagram below outlines the key stages from discovery to clinical application.

Discovery Discovery AssayDev Assay Development & Validation Discovery->AssayDev Identifies Biomarker ClinicalVal Clinical Validation AssayDev->ClinicalVal Defines Test Method PatientSel Clinical Patient Selection ClinicalVal->PatientSel Validates Cut-off

Proposed Template for Your Application Notes

To help you draft your document, here is a potential structure for your Application Notes, with placeholders for the bimiralisib-specific information you will need to find.

Title: Application Notes: NOTCH1 Mutation Testing for Patient Selection in this compound Clinical Trials

1. Introduction * 1.1 Objective: Define the use of NOTCH1 mutation status as a selection criterion for this compound treatment. * 1.2 Scientific Rationale: Summarize the role of NOTCH1 signaling in the disease context and the mechanistic basis for this compound's activity in NOTCH1-mutated cells. (You will need to fill this in from specific literature on this compound).

2. Materials and Methods for NOTCH1 Mutation Testing * 2.1 Specimen Requirements: Define acceptable sample types (e.g., FFPE tumor tissue, liquid biopsy), collection, and handling procedures. * 2.2 Recommended Testing Methodologies: Based on the general search results, the following are common techniques you could specify. You will need to determine which is most appropriate and validated for this compound. * 2.3 Test Validation: Outline the required performance characteristics of the assay (e.g., sensitivity, specificity, limit of detection).

The table below summarizes potential methods to investigate:

Method Principle Key Considerations
Next-Generation Sequencing (NGS) High-throughput parallel sequencing of multiple genes/genomic regions [1]. Captures a broad mutational profile; ideal for discovering co-mutations.
Sanger Sequencing Capillary electrophoresis-based sequencing of PCR-amplified DNA [1]. Lower sensitivity; suitable for high mutation load.
RT-PCR Reverse transcription polymerase chain reaction; often used for gene expression or fusion detection. High sensitivity and speed; useful for screening specific, known hot-spot mutations.

3. Patient Selection Algorithm * Include a flowchart similar to the one above, tailored with the specific decision points for this compound (e.g., "NOTCH1 mutation detected?" leading to "Consider for this compound therapy").

4. Data Presentation and Reporting * Specify how the test result should be reported (e.g., "NOTCH1 mutation positive/negative," variant allele frequency, specific mutation identified). * Plan for structured tables to present clinical validation data, such as response rates (Objective Response Rate - ORR) and survival outcomes (Progression-Free Survival - PFS) stratified by NOTCH1 status [2].

5. References * Cite the primary literature, clinical trial protocols, and drug approval documents you find in your targeted search.

References

Comprehensive Application Notes and Clinical Protocols for Bimiralisib Gel in Actinic Keratosis Treatment: Efficacy, Mechanisms, and Clinical Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background

Actinic keratosis (AK) represents one of the most common epithelial skin lesions in dermatology, with an estimated global prevalence of approximately 14% [1]. AK is clinically recognized as the early phase of cutaneous squamous cell carcinoma (cSCC), establishing its significant premalignant potential [1]. The condition arises primarily in chronically sun-exposed areas such as the face, scalp, and dorsal hands, presenting as erythematous, scaly papules or plaques that may be asymptomatic, pruritic, or occasionally tender to palpation [1]. AK lesions are frequently classified using the Olsen grading system, which categorizes them into three grades based on hyperkeratosis severity: grade I (minimal hyperkeratosis, more detectable by touch), grade II (moderate hyperkeratosis with clear visual and palpable thickening), and grade III (pronounced hyperkeratosis with verruciform or indurated surfaces) [1].

The clinical significance of AK extends beyond individual lesions to encompass the concept of field cancerization, which refers to broader areas of photodamage containing both clinically apparent and subclinical lesions with genetic alterations similar to overt AKs [1]. This field phenomenon creates a subclinical reservoir of atypical keratinocytes that significantly diminishes the likelihood of spontaneous regression (which occurs in approximately 23% of individual lesions) and contributes to a higher cumulative risk of progression to invasive cSCC [1]. The estimated annual risk of AK progression ranges from 0% to 0.53% per lesion, necessitating comprehensive treatment strategies that address both visible lesions and the underlying field cancerization [1].

Bimiralisib Drug Profile and Mechanism of Action

Biochemical Properties and Pharmacological Class

This compound is a selective pan-PI3K/mTOR inhibitor formulated as a topical gel at 2% concentration for dermatological applications [2] [3] [4]. This small molecule therapeutic targets the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathway, which represents a crucial intracellular regulatory mechanism controlling cell growth, proliferation, survival, and metabolism [5]. The drug's molecular design enables localized inhibition of the PI3K/mTOR pathway in keratinocytes, aiming to reduce AK lesion proliferation while minimizing systemic adverse effects through limited percutaneous absorption [5].

Pathogenic Mechanism in Actinic Keratosis

The PI3K/mTOR pathway has been identified as a significant contributor to AK development, with overactivation leading to uncontrolled cellular proliferation and impaired apoptosis in sun-damaged keratinocytes [5]. Chronic ultraviolet radiation exposure drives genetic and epigenetic alterations that dysregulate this pathway, creating a permissive environment for the development and persistence of actinic keratosis lesions [2] [4]. By targeting this fundamental pathogenic mechanism, this compound represents a novel mechanism-based approach for AK treatment that addresses the underlying molecular drivers rather than merely producing destructive effects on visible lesions [4].

Signaling Pathway Visualization

G cluster_pathway Dysregulated Signaling Pathway in AK UV_Exposure Chronic UV Exposure Genetic_Alterations Genetic Alterations UV_Exposure->Genetic_Alterations PI3K_Activation PI3K Pathway Activation Genetic_Alterations->PI3K_Activation mTOR_Activation mTOR Pathway Activation PI3K_Activation->mTOR_Activation Cellular_Effects Uncontrolled Proliferation Impaired Apoptosis mTOR_Activation->Cellular_Effects AK_Lesions Actinic Keratosis Development Cellular_Effects->AK_Lesions This compound This compound (Pan-PI3K/mTOR Inhibitor) This compound->PI3K_Activation Inhibits This compound->mTOR_Activation Inhibits

Figure 1: this compound Mechanism of Action in PI3K/mTOR Pathway Inhibition. This compound targets the overactive PI3K/mTOR signaling pathway in actinic keratosis, addressing the fundamental molecular driver of uncontrolled keratinocyte proliferation and survival [2] [4] [5].

Comprehensive Clinical Evidence and Efficacy Data

Phase 2 Proof-of-Concept Trial Design

The randomized, multicenter, open-label Phase 2 proof-of-concept study (NCT06319794) evaluated topical this compound gel 2% as a field-directed treatment for AK lesions located on the face, scalp, and/or dorsal hands [6]. The trial enrolled 46 participants across two leading Swiss dermatology centers (University Hospital Basel and Lausanne University Hospital) with key inclusion criteria requiring patients to be at least 50 years of age with a clinical diagnosis of stable, clinically typical actinic keratosis comprising at least three lesions within contiguous treatment regions [2] [6]. The study design incorporated:

  • Screening Period: Up to 30 days before treatment initiation
  • Randomization Scheme: 1:1 allocation to two treatment arms
  • Arm A: Topical this compound gel application once daily for 2 weeks
  • Arm B: Topical this compound gel application once daily for 4 weeks
  • Follow-up Period: 4 weeks after treatment completion
  • Optional Extension Phase: Additional treatment for up to 8 weeks to assess retreatment feasibility [2] [3] [6]
Primary Efficacy Outcomes

The primary efficacy endpoint was the proportion of participants achieving an Investigator Global Assessment (IGA) score of 0 or 1, indicating complete or near-complete clearance of AK lesions [5]. The Phase 2 trial demonstrated substantial efficacy across both treatment durations, with evidence of a clear dose-response relationship favoring extended treatment [2] [3] [4]:

Table 1: Primary Efficacy Outcomes from Phase 2 Clinical Trial of this compound Gel 2%

Efficacy Parameter 2-Week Treatment Arm 4-Week Treatment Arm Overall Results
IGA Score 0-1 (Complete/Near Complete Clearance) 52% of patients 71% of patients -
Olsen Grade 1 Lesions - - 92% complete or near complete response
Olsen Grade 2 Lesions - - 48% complete or near complete response
Patients with Any Lesion Clearance 100% showed some degree of clearance 100% showed some degree of clearance 100% of all patients
Treatment Response Relationship Moderate efficacy Superior efficacy Clear dose-response pattern

The stratified analysis by Olsen grade demonstrated particularly impressive outcomes for grade I lesions, with 92% of patients achieving complete or near-complete response, while grade II lesions also showed significant improvement with 48% complete or near-complete response rates [2] [3] [4]. These findings confirm that this compound gel is effective across different AK severity grades, addressing a spectrum of disease manifestations within field cancerization areas.

Safety and Tolerability Profile

The Phase 2 trial established a favorable safety and tolerability profile for this compound gel 2%, with adverse events being predominantly mild and localized [2] [3] [4]:

Table 2: Safety and Tolerability Data from Phase 2 Clinical Trial

Safety Parameter Incidence/Details Resolution
Overall Tolerability Well tolerated -
Adverse Event Severity Vast majority mild (Grade 1) All resolved without intervention
Higher-Grade Events Only four Grade 2 events reported All resolved without intervention
Event Characteristics Generally local skin reactions Self-limiting
Retreatment Safety Feasible without significant or new safety concerns -
Extended Treatment 8-week extension phase showed continued favorable profile Further improvements noted

The low adverse event profile and predominantly localized cutaneous reactions represent a significant advantage over existing field-directed therapies, which are often associated with substantial local skin reactions that impair treatment adherence and patient quality of life [1] [2]. The retreatment feasibility demonstrated in the optional extension phase further enhances this compound's clinical utility, allowing for additional therapeutic applications in cases of partial response or lesion recurrence [2] [3].

Detailed Experimental Protocols and Clinical Workflows

Patient Selection and Screening Protocol

Inclusion Criteria:

  • Patients must be ≥50 years of age at time of informed consent
  • Clinical diagnosis of stable, clinically typical actinic keratosis
  • Presence of at least three AK lesions within contiguous treatment regions on face, scalp, and/or back of hands
  • Good general health status (ECOG performance status 0-1)
  • Willingness to comply with sun protection measures throughout study duration [6]

Exclusion Criteria:

  • Known or suspected hypersensitivity to any this compound gel excipients
  • Clinically atypical or rapidly changing AK lesions in treatment area
  • Clinical evidence of severe, uncontrolled systemic diseases
  • Participation in another clinical trial within 30 days of baseline visit
  • Cosmetic or therapeutic procedures (laser, peeling, PDT, cryotherapy) within 4 weeks of baseline within 2 cm of treatment area
  • Use of topical retinoids within 90 days or glucocorticosteroids, methotrexate, other anti-metabolites, or nicotinamide within 28 days of baseline
  • Any systemic cancer therapy or diagnosis within 6 months of baseline
  • Other malignancies within 5 years prior to screening (except adequately treated basal or squamous cell carcinoma outside treatment area) [6]

Screening Procedures:

  • Comprehensive medical history and dermatological examination
  • Documentation of AK lesions within treatment area, including Olsen grading
  • Assessment of concomitant medications and previous AK treatments
  • Serum pregnancy test for women of childbearing potential
  • Verification of understanding and willingness to comply with study requirements [6]
Treatment Application Protocol

G cluster_treatment Treatment Phase Patient_Screening Patient Screening & Eligibility Confirmation Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Arm A: 2-Week Treatment Once Daily Application Randomization->Arm_A Arm_B Arm B: 4-Week Treatment Once Daily Application Randomization->Arm_B Follow_Up 4-Week Follow-Up Period Efficacy & Safety Assessment Arm_A->Follow_Up Arm_B->Follow_Up Optional_Extension Optional Extension Phase Up to 8 Weeks Retreatment Follow_Up->Optional_Extension For Retreatment Assessment Final_Assessment Final Treatment Evaluation Follow_Up->Final_Assessment Standard Pathway Optional_Extension->Final_Assessment

Figure 2: this compound Clinical Application Workflow. The treatment protocol incorporates two primary durations with an optional retreatment phase, allowing for flexible application based on therapeutic response and lesion characteristics [2] [6].

Application Instructions:

  • Patients should apply this compound gel 2% once daily to the entire treatment field
  • Application area should include both visible lesions and surrounding photodamaged skin to address field cancerization
  • A thin layer of gel should be gently rubbed into the treatment area until absorbed
  • Patients should wash hands thoroughly before and after application
  • Treatment should be administered at approximately the same time each day to maintain consistent dosing intervals
  • Patients should avoid washing or applying other products to the treatment area for at least one hour after application [2] [6]

Concomitant Therapy Restrictions:

  • No other topical products (except investigator-approved cleansers, sunscreen, and non-medicated makeup) should be used on the treatment area during the study
  • Strict sun avoidance measures, including use of investigator-approved sunscreen with high SPF, protective clothing, and hats
  • No tanning bed use throughout study participation [6]
Efficacy Assessment Methodology

Investigator Global Assessment (IGA) Scale:

  • IGA 0: Complete clearance (no visible AK lesions in treatment area)
  • IGA 1: Near-complete clearance (only faint erythema or minimal residual lesions)
  • IGA 2: Partial clearance (significant reduction in AK lesions but clearly visible disease)
  • IGA 3: Minimal response (slight reduction in AK lesions)
  • IGA 4: No change or worsening of AK lesions [2] [5]

Lesion-Specific Assessment:

  • Complete response: Disappearance of individual AK lesion
  • Partial response: ≥50% reduction in lesion size based on diameter measurement
  • Stable disease: <50% reduction or <25% increase in lesion size
  • Progression: ≥25% increase in lesion size or development of new lesions in treatment area

Assessment Timeline:

  • Baseline documentation of all AK lesions within treatment area, including count, location, and Olsen grade
  • Interim assessment at end of treatment period (2 or 4 weeks depending on randomization)
  • Primary efficacy assessment at 4 weeks post-treatment completion
  • Additional assessments during optional extension phase and at final study visit [6]
Safety Monitoring Protocol

Adverse Event Documentation:

  • All adverse events (AEs) recorded throughout study period, including treatment and follow-up phases
  • AE severity graded as:
    • Grade 1 (Mild): Asymptomatic or mild symptoms; intervention not indicated
    • Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated
    • Grade 3 (Severe): Medically significant but not immediately life-threatening
    • Grade 4 (Life-threatening): Urgent intervention indicated
    • Grade 5 (Fatal): Death related to AE
  • Relationship to study treatment assessed as definite, probable, possible, unlikely, or unrelated

Local Skin Reaction Assessment:

  • Erythema, scaling, crusting, swelling, vesiculation, and erosion/ulceration evaluated at each study visit
  • Each parameter scored on 0-4 scale (0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe)
  • Impact on treatment continuation assessed based on severity [2] [3]

Study Discontinuation Criteria:

  • Patient request to withdraw
  • Development of serious adverse events related to study treatment
  • Pregnancy during study participation
  • Significant protocol violation
  • Investigator determination that continuation is not in patient's best interest
  • Disease progression requiring alternative treatment [6]

Comparative Analysis with Current Treatment Modalities

Positioning Within Current AK Therapeutic Landscape

The management of AK has traditionally encompassed two primary therapeutic strategies: lesion-directed treatments targeting individual visible lesions and field-directed therapies addressing both clinical and subclinical lesions within areas of field cancerization [1]. Established field-directed approaches include:

  • Topical 5-Fluorouracil (5-FU): Antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis
  • Topical Imiquimod: Immune response modifier that activates toll-like receptor 7, stimulating cytokine production
  • Tirbanibulin: Microtubule inhibitor approved specifically for Olsen grade I AK on face/scalp
  • Photodynamic Therapy (PDT): Photosensitizing agent activated by specific light wavelength, producing reactive oxygen species
  • Topical Diclofenac: Nonsteroidal anti-inflammatory drug formulation with uncertain mechanism in AK

Each modality presents distinct efficacy and safety profiles, with conventional field-directed therapies frequently associated with significant local skin reactions that may impair treatment adherence and patient quality of life [1]. This compound introduces a novel mechanism of action targeting the PI3K/mTOR pathway, potentially offering enhanced tolerability while maintaining robust efficacy.

Differentiation from Established Therapies

This compound's unique mechanistic approach differentiates it from conventional AK therapies through several key attributes:

  • Pathway-Targeted Therapy: Unlike destructive approaches (cryotherapy, lasers) or broadly cytotoxic agents (5-FU), this compound specifically targets the dysregulated PI3K/mTOR signaling pathway fundamental to AK pathogenesis [2] [4] [5]
  • Favorable Tolerability Profile: The predominantly mild, localized adverse reactions contrast with the often significant inflammatory responses associated with 5-FU, imiquimod, or PDT [1] [2]
  • Consistent Efficacy Across Lesion Grades: Demonstrated activity against both Olsen grade I and II lesions expands applicable patient population compared to agents like tirbanibulin, which is approved only for grade I lesions [1] [2]
  • Flexible Treatment Duration: The 2-week and 4-week regimens with retreatment options provide dosing flexibility adaptable to individual patient needs and response patterns [2] [6]

Regulatory Pathway and Future Development

Current Development Status

This compound gel 2% has completed its Phase 2 proof-of-concept study (NCT06319794), with results presented at the European Academy of Dermatology and Venereology (EADV) Congress 2025 [2] [3]. The compelling efficacy and favorable safety profile from this trial support advanced clinical development, with Torqur AG preparing for pivotal Phase 3 clinical trials and engaging in partnership discussions to globalize development efforts [2] [3].

Anticipated Development Timeline
  • Phase 3 Protocol Finalization: Q4 2025 - Q1 2026
  • Initiation of Pivotal Trials: Q2 - Q3 2026
  • Regulatory Submission Planning: Ongoing parallel scientific advice with regulatory agencies
  • Potential Market Authorization: Projected 2028-2029 contingent on successful Phase 3 outcomes

Conclusion and Clinical Implications

This compound gel 2% represents a promising novel therapeutic option in the AK treatment landscape, introducing a targeted, mechanism-based approach through PI3K/mTOR pathway inhibition. The compelling Phase 2 evidence demonstrates robust efficacy across AK lesion grades, with particularly impressive complete response rates of 92% for Olsen grade I lesions, coupled with a favorable tolerability profile characterized by predominantly mild, self-limiting local skin reactions [2] [3] [4].

The field-directed application protocol addresses the fundamental challenge of field cancerization in AK management, while the flexible treatment durations (2-week and 4-week regimens) with retreatment options permit individualized therapy adapted to disease severity and patient response [2] [6]. As this compound advances through clinical development, it holds significant potential to become a new standard in AK field therapy, potentially addressing limitations of current treatments related to tolerability and adherence while providing a targeted approach to preventing progression to squamous cell carcinoma.

References

bimiralisib mycosis fungoides CTCL application methods

Author: Smolecule Technical Support Team. Date: February 2026

Drug Formulation and Application Protocol

The clinical trial utilized a 2.0% (20 mg/g) bimiralisib gel formulation applied topically in a specific and controlled manner [1] [2].

  • Formulation: this compound 2.0% gel, with a matching vehicle gel used as the placebo [1].
  • Dosage: A target dose of 2 mg of this compound per cm² of skin [1] [2].
  • Dosing Regimen: Once-daily application for a primary treatment period of 42 consecutive days [1]. Patients showing improvement (≥15% reduction in lesion severity) could enter an extension period with continued treatment up to day 84 [1].
  • Application Area: A defined treatment area of 150–200 cm², covering one to three selected target MF lesions [1] [3]. The gel was applied to this area by patients themselves after receiving proper training [1].
  • Concomitant Care: Patients were provided with emollients for use on skin outside the designated target lesions [1].

Key Pharmacokinetic and Efficacy Data

The trial demonstrated that the protocol achieved meaningful drug levels in the skin, though it did not show clinical efficacy in the MF patient group. The key quantitative findings are summarized in the table below.

Table 1: Summary of Pharmacokinetic and Efficacy Data from a Phase I/IIa Trial of Topical this compound 2% Gel [1] [2]

Parameter Healthy Volunteers (n=6) Mycosis Fungoides Patients (Active Group) Placebo Group (MF Patients)
Cutaneous Drug Concentration 2.54 µg/g (epidermis) 5.3 µg/g Not Applicable
Mean Systemic Exposure (Cavg) 0.96 ng/mL 4.49 ng/mL (144% increase vs. HV) Not Applicable
Clinical Efficacy (CAILS) Not Assessed No significant difference from placebo No significant difference from active treatment
Primary Tolerability Outcome Well-tolerated Well-tolerated; local and systemic adverse events were generally mild Well-tolerated

Mechanism of Action and Experimental Workflow

For researchers, understanding the biological rationale and experimental design is crucial. The workflow below outlines the pathway targeting and trial structure.

G cluster_study Experimental Trial Workflow PI3K_Activation Growth Factor Signals Pathway PI3K/AKT/mTOR Pathway Activated in CTCL/MF PI3K_Activation->Pathway CellEvents Dysregulated Cell Growth, Survival, and Proliferation Pathway->CellEvents This compound This compound (Topical Gel) Dual Pan-PI3K/mTOR Inhibitor Inhibition Inhibition of Oncogenic Signaling This compound->Inhibition Mechanism of Action Inhibition->Pathway Blocks Screen Participant Screening & Enrollment Randomize Randomization 1:1 Screen->Randomize Apply Daily Topical Application (42 days, 150-200 cm² area) Randomize->Apply Assess Safety, PK, and Efficacy Assessment (CAILS, Cutaneous/Systemic PK) Apply->Assess

Diagram 1: The molecular mechanism of this compound and the workflow of the clinical trial. The PI3K/AKT/mTOR pathway is a major cancer signaling pathway that is activated in MF and associated with poor prognosis [1]. This compound is designed as a dual pan-class I PI3K and mTOR inhibitor to block this pathway [1]. The trial involved screening, randomization, controlled application, and multi-faceted assessment [1] [3].

Detailed Methodology for Key Experiments

The following protocols provide technical details for core experimental procedures cited in the trial.

  • Efficacy Assessment - Composite Assessment of Index Lesion Severity (CAILS):

    • Objective: To quantitatively evaluate the severity of predefined target lesions.
    • Procedure: The CAILS score is calculated by summing the scores from five clinical signs—erythema, scaling, plaque elevation, surface area, and poikiloderma—for each target lesion. Each sign is typically graded on a scale from 0 (absent) to 8 (severe). The total score is used to track changes over time [1].
  • Cutaneous Pharmacokinetics (PK) Sampling:

    • Objective: To measure the concentration of this compound delivered to the skin.
    • Procedure: On the final day of treatment (Day 21 for healthy volunteers, Day 42 for MF patients), 4 mm punch biopsies were taken from the treatment area. The drug concentration in the skin tissue was then quantified, with results reported in micrograms per gram (µg/g) [1] [2].
  • Systemic Pharmacokinetics (PK) Sampling:

    • Objective: To assess the systemic absorption of topical this compound.
    • Procedure: Blood samples were collected frequently according to a predefined schedule. Plasma concentrations of this compound were analyzed to determine the average systemic exposure (Cavg) [1].

Conclusion for Researchers

However, the pivotal finding for drug development professionals is the lack of clinical efficacy observed in the early-stage MF patient population despite achieving target tissue drug levels [1] [2] [4]. This outcome indicates that effective target inhibition in the skin may not be sufficient for a clinical response in MF, and the role of the PI3K/mTOR pathway in this disease may require further exploration before deprecating or continuing the development of topical this compound for CTCLs [1].

References

Comprehensive Application Notes and Protocols: ctDNA-Based Detection of Cleaved NOTCH1 as a Biomarker for Bimiralisib Response Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bimiralisib is a dual PI3K/mTOR inhibitor currently under investigation in multiple clinical trials for various cancer types. As targeted therapies require robust biomarkers for patient stratification and response monitoring, circulating tumor DNA (ctDNA) has emerged as a valuable non-invasive tool for tracking molecular response. The NOTCH1 signaling pathway plays a critical role in cell proliferation, differentiation, and survival, with cleaved NOTCH1 (intracellular domain, NICD) representing the transcriptionally active form. In the context of this compound treatment, monitoring cleaved NOTCH1 fragments in ctDNA provides insights into therapy-induced pathway modulation and potential resistance mechanisms. This document presents detailed application notes and standardized protocols for detecting cleaved NOTCH1 in ctDNA, enabling researchers to accurately assess this compound's pharmacodynamic effects in clinical trials and translational research.

The analysis of ctDNA offers distinct advantages over traditional tissue biopsies, including minimal invasiveness, ability to capture tumor heterogeneity, and feasibility for serial monitoring throughout treatment. ctDNA consists of short DNA fragments (typically 160-200 base pairs) released into the bloodstream primarily through apoptosis and necrosis of tumor cells, with a short half-life of approximately 1-2 hours, making it an ideal real-time indicator of tumor dynamics and treatment response [1]. In the context of this compound therapy, monitoring NOTCH1 cleavage fragments provides direct evidence of pathway activation and its modulation by treatment, serving as a functional pharmacodynamic biomarker.

Sample Collection & Processing Protocols

Blood Collection and Plasma Separation

Proper sample collection and processing are critical for obtaining high-quality ctDNA samples for NOTCH1 analysis. The following standardized protocol ensures sample integrity and minimizes pre-analytical variables:

  • Blood Collection Tubes: Collect peripheral blood using cell-free DNA blood collection tubes (e.g., cfDNA BCT tubes from Streck, PAXgene Blood ccfDNA tubes from Qiagen) containing preservatives that prevent leukocyte lysis and stabilize nucleated blood cells. These tubes allow for sample stability for up to 7 days at room temperature, facilitating transportation from clinical sites to testing laboratories. Conventional EDTA tubes may be used but require plasma separation within 2-6 hours of collection [2].

  • Sample Volume: Draw 2×10 mL of blood per time point for single-analyte ctDNA analysis. Larger volumes may be necessary for multi-analyte liquid biopsy approaches or when analyzing low-abundance targets [2].

  • Plasma Separation Protocol:

    • Perform initial centrifugation at 380-3,000 × g for 10 minutes at room temperature to separate plasma from blood cells.
    • Transfer the supernatant to a fresh tube without disturbing the buffy coat.
    • Conduct a second centrifugation at 12,000-20,000 × g for 10 minutes at 4°C to remove remaining cellular debris.
    • Aliquot cleared plasma into cryovials and store at -80°C until DNA extraction [2].

Table: Recommended Blood Collection and Processing Parameters

Parameter Option A (Preferred) Option B (Alternative)
Collection Tube Cell-free DNA BCT tubes (Streck) K2EDTA tubes
Processing Time Up to 7 days post-collection Within 2-6 hours of collection
Blood Volume 2 × 10 mL 2 × 10 mL
Centrifugation Conditions Dual-spin: 1600 × g (10 min) + 16,000 × g (10 min) Dual-spin: 1600 × g (10 min) + 16,000 × g (10 min)
Storage Conditions Plasma at -80°C Plasma at -80°C
ctDNA Extraction and Quantification

Isolation of high-quality ctDNA is essential for sensitive detection of NOTCH1 cleavage fragments. The following protocols describe optimized methods for ctDNA extraction:

  • Extraction Methods: Use silica membrane-based columns (QIAamp Circulating Nucleic Acid Kit from Qiagen) for optimal ctDNA yield and purity. These kits demonstrate superior performance compared to magnetic bead-based methods for low-abundance targets [2]. Alternative approaches include liquid-phase extraction methods using phase-forming aqueous systems, though these may require additional optimization.

  • Quality Assessment: Quantify ctDNA using fluorometric methods (e.g., Qubit dsDNA HS Assay) rather than spectrophotometry to ensure accurate measurement of low-concentration samples. Assess DNA fragment size distribution using Bioanalyzer or TapeStation systems to verify the characteristic ctDNA peak at ~160-170 bp [1].

  • Storage Conditions: Store extracted ctDNA at -80°C in low-binding tubes. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use portions. Under these conditions, ctDNA remains stable for mutation detection for up to 10 years, though quantitative analyses are best performed within 9 months [2].

Analytical Methods for NOTCH1 Detection

Method Selection Considerations

The selection of an appropriate detection method depends on the specific research question, sample availability, and required sensitivity. The table below compares the primary analytical platforms for NOTCH1 cleavage detection in ctDNA:

Table: Comparison of Detection Methods for NOTCH1 Cleavage Fragments

Parameter Droplet Digital PCR (ddPCR) Next-Generation Sequencing (NGS)
Detection Principle Partitioned PCR with fluorescent probes Massively parallel sequencing
Primary Application Monitoring known NOTCH1 cleavage sites Discovery of novel cleavage sites + known targets
Sensitivity 0.01%-0.1% variant allele frequency 0.1%-1% variant allele frequency (with error-correction)
Sample Requirement 10-20 ng ctDNA per reaction 30-50 ng ctDNA for targeted panels
Quantitative Capability Absolute quantification without standards Relative quantification with unique molecular identifiers
Turnaround Time 6-8 hours 3-5 days (including library prep and bioinformatics)
Cost Considerations Lower per sample Higher per sample, especially for whole genome approaches
Detailed ddPCR Protocol for NOTCH1 Cleavage Detection

Droplet digital PCR provides the highest sensitivity and precision for quantifying specific NOTCH1 cleavage fragments in ctDNA. The following protocol is optimized for detecting the intracellular domain (NICD) release:

  • Assay Design: Design hydrolysis probes to span the γ-secretase cleavage site of NOTCH1. The cleavage-specific probe should target the neo-epitope created after γ-secretase-mediated processing. Include a reference assay targeting a genomic region without copy number alterations for normalization.

  • Reaction Setup:

    • Prepare 20 μL reactions containing:
      • 10-20 ng of extracted ctDNA
      • 1× ddPCR Supermix for Probes (no dUTP)
      • 900 nM of forward and reverse primers
      • 250 nM of FAM-labeled cleavage-specific probe and HEX-labeled reference probe
    • Generate droplets using the droplet generator (30-40 μL output).
    • Transfer 40 μL of droplet emulsion to a 96-well PCR plate and seal with foil [3].
  • Amplification Conditions:

    • Initial denaturation: 95°C for 10 minutes
    • 40 cycles of: 94°C for 30 seconds, 60°C for 60 seconds (annealing/extension)
    • Enzyme deactivation: 98°C for 10 minutes
    • Hold at 4°C (ramp rate: 2°C/second)
  • Droplet Reading and Analysis:

    • Read plates using the droplet reader.
    • Analyze data using manufacturer's software (QuantaSoft).
    • Set threshold for positive droplets based on negative controls.
    • Calculate NOTCH1 cleavage fragment concentration using the formula: Concentration (copies/μL) = (Positive droplets / Total droplets) × (1 / 0.845) × Dilution Factor [3].
Targeted NGS Approach for NOTCH1 Analysis

For comprehensive assessment of NOTCH1 alterations and discovery of novel cleavage sites, targeted NGS provides a powerful alternative:

  • Library Preparation: Use ultra-deep sequencing approaches with unique molecular identifiers (UMIs) to reduce sequencing errors and improve detection sensitivity. Incorporate error-correction algorithms to distinguish true low-frequency variants from technical artifacts [1].

  • Hybrid Capture Design: Design biotinylated probes to target the entire NOTCH1 gene, with particular emphasis on regions encoding the transmembrane domain, cleavage sites, and intracellular domain. Include flanking regions to capture structural variants.

  • Sequencing Parameters: Sequence to a minimum depth of 10,000× coverage with duplex sequencing to achieve the sensitivity required for detecting low-abundance cleavage fragments in ctDNA. Use paired-end sequencing (2×150 bp) to accurately identify breakpoints [2].

Workflow & Data Analysis

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for ctDNA-based NOTCH1 detection in this compound biomarker studies:

G Blood Collection Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation ctDNA Extraction ctDNA Extraction Plasma Separation->ctDNA Extraction Quality Control Quality Control ctDNA Extraction->Quality Control NOTCH1 Detection NOTCH1 Detection Quality Control->NOTCH1 Detection ddPCR Analysis ddPCR Analysis NOTCH1 Detection->ddPCR Analysis NGS Sequencing NGS Sequencing NOTCH1 Detection->NGS Sequencing Data Analysis Data Analysis ddPCR Analysis->Data Analysis Variant Calling Variant Calling NGS Sequencing->Variant Calling Quantitative Assessment Quantitative Assessment Data Analysis->Quantitative Assessment Variant Calling->Data Analysis Clinical Interpretation Clinical Interpretation Quantitative Assessment->Clinical Interpretation

Data Analysis and Interpretation

Robust data analysis methodologies are essential for accurate interpretation of NOTCH1 cleavage signals in ctDNA:

  • Quantitative Analysis for ddPCR: Calculate the variant allele frequency (VAF) of NOTCH1 cleavage fragments by dividing the concentration of cleavage-specific signals by the concentration of reference signals. Normalize across samples using internal reference genes to account for variations in ctDNA input.

  • NGS Data Processing: Process raw sequencing data through a standardized bioinformatic pipeline including:

    • Adapter trimming and quality filtering
    • Alignment to reference genome (preferably using duplex-aware aligners)
    • UMI consensus sequence generation to eliminate PCR errors
    • Variant calling using specialized algorithms for ctDNA (e.g., MuTect, VarScan2)
    • Structural variant detection for identification of novel cleavage sites [1]
  • Longitudinal Monitoring: For serial monitoring during this compound therapy, calculate the relative change in NOTCH1 cleavage fragment levels between baseline and on-treatment time points. A significant decrease (≥50% reduction) suggests target engagement, while persistent or increasing levels may indicate resistance [4].

Applications in Clinical Development

Utility in Clinical Trials

ctDNA-based NOTCH1 detection provides valuable insights throughout the drug development continuum for this compound:

  • Patient Stratification: Identify patients with NOTCH1 pathway-activated tumors who are most likely to respond to this compound therapy. NOTCH1 activation, as determined by the presence of cleaved NOTCH1 fragments in baseline ctDNA, may serve as an enrichment biomarker for clinical trial recruitment [5].

  • Pharmacodynamic Monitoring: Assess target engagement by measuring changes in NOTCH1 cleavage fragment levels following this compound administration. The short half-life of ctDNA (1-2 hours) enables rapid assessment of pharmacodynamic effects, often within days of treatment initiation [1].

  • Response Monitoring and Resistance Detection: Serial monitoring of NOTCH1 cleavage fragments provides an early indicator of treatment response that often precedes radiographic changes. In the context of this compound therapy, rising NOTCH1 cleavage levels after an initial decrease may indicate emerging resistance and potential pathway reactivation [3].

Therapy Monitoring and Clinical Decision Support

The quantitative nature of ctDNA-based NOTCH1 detection enables dynamic monitoring of treatment response:

  • Molecular Response Assessment: Define molecular response criteria based on changes in NOTCH1 cleavage fragment VAF:

    • Molecular Complete Response: Elimination of detectable NOTCH1 cleavage fragments
    • Molecular Partial Response: ≥50% reduction in NOTCH1 cleavage fragment VAF
    • Molecular Progressive Disease: ≥25% increase in NOTCH1 cleavage fragment VAF [4]
  • Early Intervention Strategies: Implement ctDNA-guided intervention by triggering treatment modification upon detection of molecular progression. This approach enables therapy adjustment before clinical or radiographic progression becomes evident, potentially improving patient outcomes [6].

Conclusion

This document presents comprehensive application notes and detailed protocols for detecting cleaved NOTCH1 in ctDNA as a pharmacodynamic biomarker for this compound. The standardized approaches for sample collection, processing, and analysis enable robust monitoring of NOTCH1 pathway modulation in clinical trials and translational research. The minimally invasive nature of ctDNA analysis facilitates serial assessment of target engagement and treatment response, providing critical insights for drug development decisions.

As the field of liquid biopsy continues to evolve, emerging technologies such as multimodal assays combining mutation analysis with fragmentomic patterns and methylation profiling may further enhance the sensitivity and specificity of NOTCH1 detection [5]. Additionally, integrated analysis of multiple biomarkers including CTCs and ctDNA may provide a more comprehensive view of tumor dynamics and heterogeneity [7]. The protocols outlined herein provide a foundation for implementing ctDNA-based NOTCH1 monitoring in this compound clinical development programs, with potential applications in patient selection, dose optimization, and resistance management.

References

managing bimiralisib side effects hyperglycemia treatment

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the incidence and severity of hyperglycemia with bimiralisib? Hyperglycemia is the most frequent grade 3 or higher treatment-emergent adverse event associated with this compound [1] [2]. Its incidence and severity are highly dependent on the dosing schedule.

The table below summarizes key quantitative data from a Phase I study on different dosing schedules [1] [2]:

Dosing Schedule Maximum Tolerated Dose (MTD) Incidence of All-Grade Hyperglycemia Incidence of >Grade 3 Hyperglycemia
Continuous (Once Daily) 80 mg 76.2% 28.6%
Intermittent A (Days 1, 2 weekly) Not Reached (140 mg explored) Not Specified 12.0%
Intermittent B (Days 1, 4 weekly) Not Reached Not Specified 12.5%

Q2: What is the mechanism behind this side effect? this compound is a dual-acting pan-PI3K/mTOR inhibitor. The PI3K/Akt/mTOR pathway is not only a driver of tumor growth but is also fundamentally involved in insulin signaling [3].

The following diagram illustrates the mechanism by which inhibiting this pathway induces insulin resistance and hyperglycemia:

G Insulin Insulin PI3K PI3K (Target of this compound) Insulin->PI3K Akt Akt (Target of this compound) PI3K->Akt mTOR mTOR (Target of this compound) Akt->mTOR GLUT4 GLUT4 Translocation Akt->GLUT4 mTOR->GLUT4 GlucoseUptake Cellular Glucose Uptake GLUT4->GlucoseUptake Hyperglycemia Hyperglycemia GlucoseUptake->Hyperglycemia Blocked This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Q3: What are the key monitoring protocols for preclinical and clinical studies? Consistent monitoring is crucial for patient safety and data integrity. The following protocol synthesizes recommendations from studies on kinase inhibitors [4] [1] [5]:

  • Baseline Assessment:
    • Fasting Plasma Glucose (FPG): Measure after a 12-14 hour fast [1] [6].
    • HbA1c: Determines glycemic status over the preceding 2-3 months. A level >6.1% may indicate increased risk [4].
  • Ongoing Monitoring:
    • During Treatment: Monitor FPG periodically. The specific frequency should be defined in the study protocol but should be more frequent after treatment initiation and dose escalations [4].
    • Patient-Reported Symptoms: Advise patients to report symptoms of hyperglycemia, such as polydipsia (increased thirst), polyuria (frequent urination), and blurred vision [7] [4].
  • Actionable Thresholds:
    • The Phase I study of this compound defined a dose-limiting toxicity (DLT) as fasting hyperglycemia >11.1 mmol/L (200 mg/dL) that was persistent and required intervention [1].

Q4: What management strategies can be implemented? A multi-faceted approach is recommended to manage hyperglycemia and allow for continued therapy.

  • 1. Dosing Schedule Optimization: Clinical evidence strongly suggests that intermittent dosing schedules are superior for managing toxicity. The Phase I study concluded that intermittent schedules had fewer high-grade adverse events while maintaining favorable pharmacokinetic profiles, and proposed intermittent Schedule A for further development [1] [2].

  • 2. Antidiabetic Medications:

    • First-Line: Metformin is a common first-line agent recommended for managing hyperglycemia caused by PI3K/Akt pathway inhibitors. It works by reducing hepatic glucose production and improving insulin sensitivity [3].
    • Second-Line/Alternative: SGLT2 Inhibitors (e.g., canagliflozin) are a practical alternative. They work by promoting urinary glucose excretion. Some oncologists find them easier to titrate than metformin, starting at 100 mg and increasing to 300 mg [3].
    • For Severe Cases: Insulin therapy is required for severe or persistent hyperglycemia. The specific regimen (e.g., basal insulin) should be tailored to the patient's needs [7] [5].
  • 3. Dietary Intervention: Diet modification can be highly effective. Since the problem is insulin resistance, reducing carbohydrate intake helps lower the glucose load. Working with a dietitian to shift calories away from carbs toward fats and proteins can rapidly improve blood glucose levels and allow patients to stay on treatment [3].

Q5: How can treatment discontinuation due to hyperglycemia be prevented? Proactive management is key to avoiding drug discontinuation.

  • Pre-Treatment Optimization: For patients with elevated HbA1c at baseline, consider interventions (lifestyle, metformin) to improve glycemic control before initiating this compound [3].
  • Early Collaboration: Engage endocrinologists or diabetes specialists early in the treatment process, especially for complex cases, though access may be limited [3].
  • Protocol-Defined Management: Have a clear, step-by-step standard operating procedure (SOP) in the study protocol for managing rising glucose levels, including criteria for initiating antidiabetic medication and for temporary dose holds/modifications [1] [3].

References

bimiralisib drug interactions concomitant medications

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Drug Interactions & Mechanisms

The table below summarizes the primary theoretical interaction risks for bimiralisib based on its pharmacology.

Interaction Risk Category Underlying Mechanism Potential Concomitant Drug Classes
Additive Pharmacodynamic Effects Concurrent inhibition of the same pathway [1] [2] Other PI3K inhibitors, mTOR inhibitors (e.g., everolimus), AKT inhibitors.
Exacerbated Adverse Effects Overlapping toxicity profiles [1] Drugs with known risks of hyperglycemia, nausea, rash, or elevated liver enzymes.

| Metabolism-Based Interactions | Primarily metabolized by CYP3A4 [3] | Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine): May decrease this compound exposure. Strong CYP3A4 Inhibitors (e.g., clarithromycin, ritonavir): May increase this compound exposure and toxicity risk. |

Experimental Protocol for In Vitro Interaction Studies

For researchers investigating this compound combinations, here is a detailed methodology for assessing cell viability.

workflow Plate Cells\n(96-well plate) Plate Cells (96-well plate) Treat with Compounds\n(72h) Treat with Compounds (72h) Plate Cells\n(96-well plate)->Treat with Compounds\n(72h) Add MTT Reagent\n(4h incubation) Add MTT Reagent (4h incubation) Treat with Compounds\n(72h)->Add MTT Reagent\n(4h incubation) Solubilize Formazan\n(DMSO, shaking) Solubilize Formazan (DMSO, shaking) Add MTT Reagent\n(4h incubation)->Solubilize Formazan\n(DMSO, shaking) Measure Absorbance\n(570nm) Measure Absorbance (570nm) Solubilize Formazan\n(DMSO, shaking)->Measure Absorbance\n(570nm) Calculate IC50 &\nCombination Index Calculate IC50 & Combination Index Measure Absorbance\n(570nm)->Calculate IC50 &\nCombination Index Treat with Compounds Treat with Compounds This compound Alone\n(6 concentrations) This compound Alone (6 concentrations) Treat with Compounds->this compound Alone\n(6 concentrations) Partner Drug Alone\n(6 concentrations) Partner Drug Alone (6 concentrations) Treat with Compounds->Partner Drug Alone\n(6 concentrations) Combination Treatment\n(Fixed ratio) Combination Treatment (Fixed ratio) Treat with Compounds->Combination Treatment\n(Fixed ratio) This compound Alone This compound Alone Partner Drug Alone Partner Drug Alone Combination Treatment Combination Treatment

Title: Cell Viability Assay Workflow

Objective: To determine the IC₅₀ of this compound and a partner drug alone and in combination, and to calculate the Combination Index (CI) to quantify synergism or antagonism.

Materials:

  • Cell line of interest (e.g., MCF-7, AN3CA) [4] [5]
  • This compound (e.g., Cayman Chemical, #23441) [5]
  • Partner drug for combination
  • 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent [5]
  • DMSO (Dimethyl sulfoxide)
  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Plate Cells: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-6,000 cells/well) and allow to adhere for 24 hours [5].
  • Treat with Compounds:
    • Prepare a dilution series of this compound alone (typically 6-8 concentrations).
    • Prepare a dilution series of the partner drug alone.
    • Prepare combination treatments where both drugs are administered together at a fixed concentration ratio (e.g., 1:1 IC₅₀).
    • Include vehicle control (e.g., DMSO) and blank (media only) wells.
    • Treat cells for 72 hours.
  • Add MTT Reagent: After treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation [5].
  • Solubilize Formazan: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals. Agitate the plate gently.
  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
  • Data Analysis:
    • Calculate the percentage of cell viability relative to the vehicle control.
    • Plot dose-response curves and determine the IC₅₀ for each drug alone and in combination using non-linear regression.
    • Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Frequently Asked Questions (FAQs)

Q1: Are there any known contraindications for this compound? A1: As an investigational drug, a formal list of contraindications is not established. However, its use should be carefully considered in patients with or predisposed to severe hyperglycemia, given that hyperglycemia is a common and dose-related adverse effect observed in clinical trials [1].

Q2: How should I manage the risk of hyperglycemia in my preclinical in vivo studies? A2: It is recommended to monitor blood glucose levels in animal models before and during treatment with this compound. In clinical trials, hyperglycemia was one of the most frequent grade 3 adverse events. Having a mitigation plan, such as the use of antihyperglycemic agents, is advisable [1].

Q3: Does food intake affect the absorption of this compound? A3: The search results do not provide specific information on food effects. For precise dosing in pharmacokinetic studies, it is generally recommended to administer the drug consistently in either a fasted or fed state to minimize variability.

References

addressing bimiralisib local skin reactions tolerability

Author: Smolecule Technical Support Team. Date: February 2026

Tolerability and Local Skin Reactions: Data Summary

The following table summarizes key tolerability findings from recent clinical trials of topical bimiralisib gel.

Trial Phase & Indication Overall Tolerability Assessment Nature & Severity of Local Skin Reactions Incidence of Specific Events Management & Outcome
Phase 2, Actinic Keratosis (AK) [1] [2] [3] Well tolerated [1] Primarily mild, local skin reactions [1] [3]. Only four Grade 2 events reported [1]. Not specified in detail. Majority resolved without intervention [1]. Retreatment for up to 8 weeks was feasible without new safety concerns [1] [3].
Phase 2, Actinic Keratosis (AK) [4] Well tolerated [4] Primarily mild (Grade 1) [4]. Not specified. Resolved "promptly" after treatment completion [4]. No serious adverse events reported [4].
First-in-Human, Mycosis Fungoides (MF) [5] [6] Well tolerated in terms of local reactions and systemic adverse events [5] [6]. Not specified in detail for local reactions. Not specified. The treatment was generally well tolerated [5].

Frequently Asked Questions for Researchers

  • What is the most common type of adverse reaction observed with topical this compound? The most frequently reported adverse events are local skin reactions at the application site. Across clinical trials for actinic keratosis, the vast majority of these reactions were mild (Grade 1) [1] [4].

  • How severe are the local skin reactions typically? Data from the Phase 2 AK trial indicates that reactions are generally mild. Out of 46 patients, only four Grade 2 events were recorded, and all resolved without the need for medical intervention [1]. Another Phase 2 AK report confirmed that all related adverse events were primarily Grade 1 [4].

  • Is retreatment feasible from a safety perspective? Yes. In the Phase 2 AK study, an optional extension phase allowed for retreatment for up to 8 weeks. This was found to be feasible and was not associated with any significant or new safety concerns [1] [3].

  • How does the tolerability of the topical formulation compare to oral this compound? The topical formulation is designed to minimize systemic exposure and its associated adverse events. Oral this compound has been associated with systemic side effects like hyperglycemia, nausea, and fatigue [7]. In contrast, topical application results in meaningful drug levels in the skin with minimal systemic exposure and a well-tolerated profile, primarily causing only mild local skin reactions [1] [5].

Experimental Protocols for Safety Assessment

For professionals designing or analyzing studies on topical this compound, here are methodologies used in key trials to evaluate safety and pharmacokinetics.

1. Phase 2 Proof-of-Concept Study in Actinic Keratosis [1] [3] - Study Design: Randomized, multi-center trial. - Participants: 46 patients with AK on the face, scalp, and/or back of hands. - Intervention: Topical application of this compound gel 2%, once daily for 2 or 4 weeks. - Safety Assessment: - Monitoring: Adverse events were monitored throughout the treatment and follow-up periods. - Grading: The severity of adverse events was graded, with a specific focus on local skin reactions. - Retreatment Assessment: An optional extension phase allowed for safety evaluation with treatment for up to 8 weeks.

2. First-in-Human RCT in Mycosis Fungoides [5] [6] - Study Design: Randomized, double-blind, placebo-controlled trial. - Participants: 19 patients with early-stage MF. - Intervention: Topical application of 2.0% this compound gel or placebo once daily for 42 days. - Safety & Pharmacokinetics: - Safety Monitoring: Assessment of local reactions and systemic adverse events. - Cutaneous PK: Skin punch biopsies were taken on the last day of treatment to measure local drug concentration (mean exposure was 2.54 µg/g in the epidermis of healthy volunteers and 5.3 µg/g in MF patients) [5]. - Systemic PK: Blood samples were frequently collected to measure plasma concentration (mean Cavg of 0.96 ng/mL in healthy volunteers and 4.49 ng/mL in MF patients after application on 400 cm² of skin) [5] [6].

Mechanism of Action: PI3K/mTOR Pathway

Topical this compound is a selective pan-PI3K/mTOR inhibitor. It targets the overactive PI3K/mTOR signaling pathway, which is implicated in the pathogenesis of actinic keratosis and other hyperproliferative skin conditions [1] [5] [3]. The following diagram illustrates the pathway and the drug's target.

G GrowthFactors Growth Factor Receptors PI3K PI3K (Class I) GrowthFactors->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP₂ → PIP₃ PIP2 PIP₂ AKT AKT PIP3->AKT Activates mTORC1 mTORC1 Complex AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellProliferation Cell Proliferation mTORC1->CellProliferation Promotes mTORC2 mTORC2 Complex mTORC2->AKT Activates (Feedback) This compound This compound (Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

References

Frequently Asked Questions (FAQs) on Bimiralisib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Key Findings Relevant Context
What are the primary acquired resistance mechanisms to bimiralisib? Resistance involves upregulation of compensatory pathways and epigenetic changes. Key mechanisms include activation of EGFR/Ras/MAPK signaling [1] and epigenetic alterations involving genes like H19 and PSTA1 [2]. Gastrointestinal stromal tumors (GIST), other solid tumors
Does resistance involve re-activation of the PI3K pathway itself? Yes, resistance can occur via feedback reactivation of the PI3K/Akt/mTOR axis. One study noted sustained Akt phosphorylation (at Ser473) despite ongoing this compound treatment [2]. GIST models
Are there known genomic mutations that confer resistance? Emerging evidence suggests that resistance can arise without new mutations in primary targets (e.g., KIT or PIK3CA). Epigenetic and transcriptomic adaptations may be primary drivers [2]. GIST models
Can resistance to this compound be predicted? No fully validated biomarkers exist. Research suggests integrated molecular profiling (genomic, transcriptomic, epigenomic) is likely needed to predict sensitivity and resistance [1]. Head and Neck Squamous Cell Carcinoma (HNSCC)

Troubleshooting Guide: Investigating this compound Resistance

Follow this structured approach to diagnose the mechanisms of resistance in your experimental models.

Experimental Workflow for Diagnosing Resistance Mechanisms

The following diagram outlines a multi-faceted strategy to identify resistance mechanisms, integrating various functional genomic and molecular profiling techniques.

workflow Start Establish this compound-Resistant Cell Line A Phenotypic Validation (MTS/MTT Assay, Clonogenic Survival) Start->A B Pathway Activation Analysis (Western Blot, Phospho-Kinase Array) A->B C Screen for Compensatory Pathways (EGFR/MAPK, c-Myc, mtp53) B->C D Multi-Omic Profiling (RNA-seq, DNA methylation, miRNA) C->D E Functional Validation (CRISPR, siRNA, Combinatorial Drug Screening) D->E

Detailed Experimental Protocols

1. Establishing this compound-Resistant Models

  • Method: Expose parental cell lines (e.g., GIST48, HNSCC lines) to increasing concentrations of this compound over 40-50 weeks [2].
  • Dosing: Begin at a low dose (e.g., 0.05 µM) and gradually increase to a target dose (e.g., 5 µM). Replace media and drug every 3-4 days.
  • Validation: Confirm resistance by comparing IC50 values of resistant vs. parental lines using MTT assays [3] [2].

2. Phenotypic and Pathway Validation Assays

  • Cell Viability (MTT Assay): Seed cells in a 96-well plate, treat with a serial dilution of this compound for 48 hours, incubate with MTT reagent, and measure absorbance at 570nm [3] [2].
  • Western Blot Analysis:
    • Targets: Analyze key signaling nodes.
    • Membrane Receptors: Total and phosphorylated EGFR.
    • PI3K/Akt/mTOR Pathway: p-AKT (Ser473), p-S6K (Thr389), p-4E-BP1.
    • MAPK Pathway: p-ERK1/2 (Thr202/Tyr204).
    • Other Key Proteins: c-Myc, mutant p53 (mtp53) [1] [3].
    • Procedure: Prepare protein lysates, separate by SDS-PAGE, transfer to membrane, and probe with specific antibodies [2].

3. Profiling Compensatory Pathways and Multi-Omic Landscapes

  • Compensatory Pathway Screening: Use proteome profiler arrays (e.g., Human Phospho-RTK array) to identify activated receptors [1].
  • Integrated Multi-Omic Profiling:
    • RNA Sequencing (RNA-seq): Perform whole-transcriptome sequencing to identify differentially expressed genes and pathway enrichment [2].
    • Methylation Analysis: Use microarrays or bisulfite sequencing to assess genome-wide DNA methylation changes [2].
    • miRNA Profiling: Utilize miRNA sequencing or arrays to identify dysregulated miRNAs [2].

4. Functional Validation of Resistance Mechanisms

  • Gene Knockdown: Use siRNA or CRISPR/Cas9 to knock down genes identified in omic analyses (e.g., H19, PSTA1) and test for resensitization to this compound [2].
  • Combinatorial Drug Screening: Treat resistant cells with this compound in combination with inhibitors of compensatory pathways (e.g., EGFR inhibitors, MEK inhibitors, c-Myc inhibitors) to identify synergistic drug combinations [1] [3].

Key Compensatory Pathways & Potential Combinations

The table below summarizes key resistance pathways and potential therapeutic combinations supported by experimental evidence.

Compensatory Pathway / Target Experimental Evidence Potential Combination Strategy
EGFR/Ras/MAPK Signaling Upregulation in HNSCC models with acquired PI3Ki resistance [1]. Combine with EGFR (e.g., Erlotinib) or MEK inhibitors [1].
c-Myc / mutant p53 (mtp53) Feedback Loop This compound disrupts PI3K/Akt/mTOR/c-Myc/mtp53 loop; c-Myc inhibitor (KJ-Pyr-9) shows synergy [3]. Combine with c-Myc inhibitors (e.g., KJ-Pyr-9) [3].
Epigenetic Regulators (H19, PSTA1) H19 (lncRNA) and PSTA1 identified as upregulated in resistant GIST models via multi-omic profiling [2]. Target identified regulators (e.g., with specific siRNAs/antisense oligonucleotides) [2].

Key Takeaways for Researchers

  • Look Beyond Genomic Mutations: Resistance to this compound is often non-genomic, driven by epigenetic remodeling and transcriptional adaptation [2]. A multi-omics approach is crucial for a complete picture.
  • Expect Feedback Loops: Inhibiting PI3K and mTOR simultaneously can still trigger compensatory feedback activation from parallel pathways like EGFR/MAPK [1] or within the pathway axis itself [2].
  • Plan for Combination Therapies: The evidence strongly suggests that overcoming resistance will require rational combinatorial therapies targeting the specific compensatory mechanisms identified in your model system [1] [3] [2].

References

bimiralisib hepatic metabolism CYP enzyme considerations

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile & CYP Enzyme Considerations

Understanding the metabolic pathway of a drug is crucial for predicting drug-drug interactions and adjusting dosage for patients with hepatic impairment.

Aspect Details for Alpelisib (for reference) Considerations for Bimiralisib
Major Metabolite BZG791 (inactive; formed via amide hydrolysis) [1] Information needed
Primary CYP Involvement Limited contribution from CYP3A4 [1] [2] Information needed
Non-CYP Pathways Chemical and multi-enzymatic amide hydrolysis [1] Information needed
Fraction Eliminated by Liver Estimated to be >20% (via metabolism & biliary excretion) [1] Information needed
Effect of Hepatic Impairment No significant impact on exposure in moderate or severe impairment [1] Information needed

Drug-Drug Interactions (DDI) & Risk Management

Drugs that inhibit or induce CYP enzymes can significantly alter the plasma concentration of co-administered drugs that are metabolized by the same enzymes.

Table 2: Common CYP3A4 Inhibitors and Inducers

This table lists common perpetrators of drug interactions. If this compound is metabolized by CYP3A4, co-administration with these drugs could pose a risk [3].

Type Example Drugs
Potent Inhibitors Clarithromycin, itraconazole, ketoconazole, ritonavir
Moderate Inhibitors Diltiazem, erythromycin, fluconazole, verapamil
Potent Inducers Carbamazepine, phenytoin, rifampin, St. John's Wort

The following diagram illustrates the core workflow for assessing metabolic drug-drug interactions during drug development.

Start Start: DDI Risk Assessment InVitro In Vitro Studies Identify metabolizing CYP enzymes Start->InVitro InVivo In Vivo Interaction Studies With strong inhibitors/inducers InVitro->InVivo Label Update Product Label With dosing recommendations InVivo->Label Clinical Clinical Management Monitor or avoid concomitant use Label->Clinical

Experimental Protocols for Metabolism Studies

Here are established methodologies to determine the metabolic stability of a drug candidate and the enzymes involved.

Protocol 1: Metabolic Stability in Liver Microsomes

This is a standard in vitro system for initial stability screening [4] [5].

  • Objective: To determine the intrinsic metabolic stability of this compound and calculate its in vitro half-life.
  • Materials:
    • Test compound: this compound (e.g., 1 µM final concentration)
    • Pooled human liver microsomes (HLM) (e.g., 0.5 mg/mL protein)
    • Co-factor: NADPH-regenerating system
    • Reaction buffer: Phosphate buffer (100 mM, pH 7.4)
    • Stopping agent: Acetonitrile with internal standard
    • LC-MS/MS system for analysis
  • Procedure:
    • Pre-incubate HLM and buffer at 37°C for 5 minutes.
    • Initiate the reaction by adding the NADPH-regenerating system and this compound.
    • At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and mix with ice-cold acetonitrile to stop the reaction.
    • Centrifuge the samples, analyze the supernatant by LC-MS/MS, and measure the peak area of the parent drug remaining over time.
  • Data Analysis: Plot the natural logarithm of the parent compound concentration remaining versus time. The slope of the linear phase is -k (elimination rate constant). Calculate the in vitro half-life as T₁/₂ = 0.693 / k.
Protocol 2: Reaction Phenotyping Using Chemical Inhibitors

This protocol identifies which specific CYP enzyme is responsible for metabolizing this compound [6] [3].

  • Objective: To identify the specific CYP isoforms involved in the metabolism of this compound.
  • Materials:
    • All materials from Protocol 1.
    • Selective chemical inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, α-Naphthoflavone for CYP1A2).
  • Procedure:
    • Set up incubation mixtures as in Protocol 1.
    • Pre-incubate each selective inhibitor with the HLM and NADPH system for 5 minutes.
    • Add this compound to start the reaction.
    • Use a single time point (e.g., the linear range of metabolism from Protocol 1, such as 30 minutes) or multiple time points.
    • Stop the reaction and analyze by LC-MS/MS.
  • Data Analysis: Compare the amount of parent drug remaining in the inhibitor-treated samples to a control (without inhibitor). A significant decrease in metabolism (increase in parent drug) in the presence of a specific inhibitor indicates that the corresponding CYP enzyme is involved.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
High non-specific binding Compound adhering to labware Use low-binding tubes, add BSA to matrix, include control incubations without NADPH to distinguish enzymatic vs. non-enzymatic degradation [4].
Low or inconsistent metabolic turnover Low enzymatic activity, inhibitor solvent toxicity Verify microsome activity with a control compound (e.g., testosterone for CYP3A4). Keep final organic solvent concentration low (<1% v/v) [4].
Unexpectedly high stability Lack of specific CYP isoform in test system Use a complementary system like CYP-overexpressing HepG2 cells (e.g., for CYP2C19, CYP3A4) to confirm results from HLM [4].
Complex metabolite profile Extensive metabolism through multiple pathways Use authentic standards for metabolites if available; otherwise, employ high-resolution MS for structural characterization [4].

Frequently Asked Questions (FAQs)

Q1: If a drug like alpelisib shows no dose adjustment for hepatic impairment, can this be extrapolated to this compound? A: No. This cannot be directly extrapolated. While both are PI3K inhibitors, they have different chemical structures and metabolic pathways. A dedicated hepatic impairment study is required for this compound to make any definitive recommendations [1] [2].

Q2: Why is reaction phenotyping critical during early drug development? A: Identifying the metabolizing enzymes early on helps predict the potential for clinical drug-drug interactions, allowing for the design of safer clinical trials and appropriate warning labels. It is a regulatory requirement [6] [7].

Q3: Our in vitro data shows minimal CYP-mediated metabolism. What are other potential clearance mechanisms? A: Drugs can also be cleared via other pathways, including direct biliary excretion of the parent drug, hydrolysis (as seen with alpelisib), or metabolism by non-CYP enzymes (e.g., UGTs, esterases). Transporters like P-glycoprotein (P-gp) can also significantly affect drug disposition [1] [7].

Q4: How can genetic polymorphisms in CYP enzymes affect the use of this compound? A: If a specific CYP enzyme (e.g., CYP2C19 or CYP3A4) is majorly involved in this compound's metabolism, patients who are "poor metabolizers" for that enzyme may have higher drug exposure and an increased risk of toxicity. Conversely, "ultrarapid metabolizers" might have sub-therapeutic exposure [8] [9].

References

bimiralisib handling solubility DMSO stock solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stock Solution Preparation

The consensus from multiple suppliers indicates that bimiralisib is readily soluble in DMSO. The table below summarizes the quantitative data for preparing your stock solutions.

Solvent Concentration Molarity Additional Notes
DMSO 5 mg/mL [1] 12.15 mM [1] Sonication is recommended [1].
DMSO 6 mg/mL [2] 14.58 mM [2] Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2].
DMSO ≥ 50 mg/mL [3] ≥ 121.54 mM [3] Hygroscopic DMSO significantly impacts solubility [3].

To ensure success when preparing your stock solution, follow this workflow:

BimiralisibWorkflow Start Start Preparation Step1 Use fresh, anhydrous DMSO (to prevent moisture absorption) Start->Step1 Step2 Add this compound powder to DMSO Step1->Step2 Step3 Sonicate the mixture until clear Step2->Step3 Step4 Aliquot stock solution Step3->Step4 Step5 Store at recommended temperatures Step4->Step5 End Stock Solution Ready for Use Step5->End

Frequently Asked Questions

  • What is the best way to store stock solutions? For long-term stability, store your aliquots at -20°C or -80°C [1] [3]. The powder should also be stored at -20°C [2] [3].

  • Why is my this compound precipitating out of solution? Precipitation is most commonly caused by moisture absorption [2]. Always use fresh, high-quality, anhydrous DMSO. When thawing frozen aliquots, allow them to warm to room temperature gently and vortex them briefly before use.

  • Can I use solvents other than DMSO? this compound is reported to be insoluble in water and ethanol [2]. For in vivo studies, specific formulations using solvents like PEG300 and Tween 80 in saline are described in the literature [2] [1].

  • What safety precautions should I take? Remember that This compound is for research use only and not for human consumption [4] [1]. Always refer to the Safety Data Sheet (SDS) provided by your chemical supplier and wear appropriate personal protective equipment (PPE) when handling the compound.

Troubleshooting Common Problems

  • Low Solubility: If you have difficulty dissolving the powder, ensure you are using fresh DMSO and sonicate the mixture as recommended [1]. Do not exceed the documented solubility limits.
  • Variable Concentrations: The differing solubility values (e.g., 5 mg/mL vs. ≥50 mg/mL) likely reflect different batch purities or experimental conditions. For critical experiments, start with a more conservative concentration (e.g., 5-10 mg/mL) to ensure the compound remains in solution.

References

bimiralisib dose modification guidelines toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Oral Bimiralisib: Dosing & Protocols

The dosing schedule for oral this compound is critical for managing its toxicity profile. Clinical trials have explored both continuous and intermittent schedules.

Dosing Schedule Recommended Phase 2 Dose Key Findings & Rationale
Continuous Dosing [1] [2] 80 mg once daily Maximum Tolerated Dose (MTD) is 80 mg. Dose-Limiting Toxicity (DLT) is Grade 3 fatigue [1].
Intermittent Dosing (Schedule A) [1] 140 mg on Days 1, 2, 8, 9, 15, 16, 22, 23 of a 28-day cycle No MTD was defined. This schedule had fewer high-grade adverse events while maintaining effective drug exposure, making it the proposed schedule for future development [1].

The drug's toxicity is related to its mechanism of action. The diagram below illustrates the PI3K/mTOR pathway and how its inhibition leads to observed toxicities.

G cluster_pathway PI3K/mTOR Pathway Inhibition by this compound GrowthFactors Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactors->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 Hyperglycemia Toxicity: Hyperglycemia PI3K->Hyperglycemia Disrupts metabolic signaling AKT AKT PIP2_PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellProcesses Cell Growth Proliferation Metabolism mTORC1->CellProcesses Myelosuppression Toxicity: Myelosuppression (Neutropenia, Thrombocytopenia) mTORC1->Myelosuppression Inhibits bone marrow cell proliferation Fatigue Toxicity: Fatigue mTORC1->Fatigue GIToxicity Toxicity: Diarrhea/Nausea mTORC1->GIToxicity Affects GI tract cell renewal This compound This compound (Dual PI3K/mTOR Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Experimental Protocols & Key Citations

For researchers designing preclinical or clinical studies, here are the methodologies from key trials:

  • Phase I Study in Advanced Solid Tumors [1]: This was an open-label, multi-center, non-randomized dose-escalation study. Patients with advanced solid tumors received oral this compound on one continuous or two intermittent schedules. The primary objective was to determine the Maximum Tolerated Dose (MTD). Safety, pharmacokinetics (PK), and preliminary efficacy were assessed.
  • Phase I/II Study in Lymphoma [2]: This study included a safety run-in using a modified 3 + 3 design to assess DLTs in patients with relapsed/refractory lymphoma, followed by an expansion phase. Patients received continuous once-daily dosing (60 mg or 80 mg). The primary endpoint was best overall response rate.
  • Phase II Study in Actinic Keratosis [3] [4]: This was a multi-center, randomized, open-label, parallel-group study. Patients with actinic keratosis on the face/scalp/hands were randomized 1:1 to apply topical this compound gel 2% once daily for either 2 or 4 weeks. The primary efficacy endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 or 1 (complete or near-complete clearance).

References

bimiralisib vs mTOR inhibitors everolimus temsirolimus activity

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Comparison at a Glance

Feature Bimiralisib (PQR309) Everolimus (Afinitor) Temsirolimus (Torisel)
Primary Mechanism Dual-acting, ATP-competitive pan-PI3K/mTOR inhibitor [1] [2] [3] Allosteric mTORC1 inhibitor (rapalog) [4] [3] [5] Allosteric mTORC1 inhibitor (rapalog) [4] [6] [5]
Key Targets Class I PI3K (α, β, γ, δ) & mTOR (both mTORC1/2) [1] [2] mTORC1 (via FKBP12 complex) [4] [5] mTORC1 (via FKBP12 complex); metabolized to sirolimus [4]
Main Approved & Investigated Indications Under investigation: Advanced solid tumors, lymphomas (R/R) [1] [2] Advanced HR+/HER2- breast cancer, RCC, NET, TSC-associated tumors [7] [3] Advanced renal cell carcinoma (RCC), mantle cell lymphoma [4] [7]
Common Route & Schedule Oral; continuous or intermittent schedules [1] Oral; daily [4] [8] Intravenous; weekly [4] [6]
Frequent Grade ≥3 Adverse Events Hyperglycemia, neutropenia, thrombocytopenia, diarrhea [1] [2] Hyperglycemia, stomatitis, non-infectious pneumonitis [7] Hyperglycemia, thrombocytopenia, asthenia, stomatitis [6]
Key Efficacy Data (Selected Trials) In solid tumors: 1 PR in HNSCC; In lymphoma: ORR 14% (CR 4%, PR 10%) [1] [2] In TNBC: IC50 <100 nM in 5/9 cell lines; antitumor activity in xenograft models [8] In bladder cancer: 48.9% non-progression at 2 months (3 PR, 19 SD) [6]

Mechanisms of Action in Detail

The following diagram maps the specific inhibition points of these drugs within the PI3K/Akt/mTOR pathway, illustrating their distinct mechanisms.

architecture Growth_Factors Growth Factors (EGFR, VEGFR, etc.) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K Class I PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Positive Feedback Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes mTORC2->AKT Activates This compound This compound This compound->PI3K Directly inhibits This compound->mTORC1 Directly inhibits This compound->mTORC2 Directly inhibits Rapalogs Everolimus/Temsirolimus Rapalogs->mTORC1 Allosterically inhibits (via FKBP12)

This pathway visualization shows that This compound acts as a broad-spectrum, ATP-competitive inhibitor that directly blocks the kinase activity of all PI3K isoforms and both mTOR complexes. In contrast, Everolimus and Temsirolimus are rapalogs that form a complex with FKBP12, which then allosterically inhibits only mTORC1. This key difference means rapalogs do not directly inhibit PI3K or mTORC2, which can lead to upstream feedback loops that reactivate AKT and potentially cause resistance [4] [7] [3].

Key Experimental Protocols

To interpret the data in the table, understanding the common methodologies used in the cited studies is helpful.

  • Phase I Dose-Escalation Trial (this compound in Solid Tumors [1]): This study aimed to determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose. Patients with advanced solid tumors received oral this compound on one continuous and two intermittent schedules. The primary endpoints were safety, tolerability, and the incidence of Dose-Limiting Toxicities (DLTs). Pharmacokinetics (PK) were analyzed, and antitumor activity was assessed as a secondary endpoint per standard Phase 1 criteria.
  • Phase I/II Trial in Lymphoma (this compound [2]): This trial included a safety run-in (Phase I) using a modified 3 + 3 design to confirm DLTs at 60 mg and 80 mg continuous dosing. The Phase II expansion phase evaluated efficacy in patients with relapsed/refractory lymphoma. The primary endpoint was the best Overall Response Rate (ORR) according to revised Cheson criteria, with treatment continuing until progression or unacceptable toxicity.
  • In Vitro Cell Viability Assay (Everolimus in TNBC [8]): The anti-proliferative efficacy of everolimus was tested against a panel of nine triple-negative breast cancer (TNBC) cell lines. Cells were exposed to the drug, and cell growth inhibition was measured, with the half-maximal inhibitory concentration (IC50) calculated. Protein expression of pathway components (e.g., EGFR, CK5/6) and stem cell markers were analyzed via Western blotting and immunohistochemistry to identify predictive markers.
  • Single-Arm Phase II Trial (Temsirolimus in Bladder Cancer [6]): This study evaluated temsirolimus in a homogeneous cohort of patients with metastatic bladder cancer who relapsed after first-line chemotherapy. Patients received weekly IV infusions of 25 mg temsirolimus. The primary efficacy endpoint was the non-progression rate at two months, assessed according to RECIST v1.1 criteria, with all responses confirmed by central radiological review.

Key Differentiating Factors for Researchers

When deciding between these agents for research or clinical development, consider these core distinctions:

  • Mechanistic Breadth vs. Specificity: this compound's dual PI3K/mTOR inhibition offers a broader blockade, which may prevent or delay resistance mechanisms like AKT reactivation that can occur with mTORC1-only inhibitors [4] [3]. However, this broader target profile is often associated with a more challenging toxicity profile, particularly hyperglycemia [1] [2].
  • Dosing Schedule Optimization: Research into this compound highlights the importance of scheduling. Intermittent dosing schedules (e.g., days 1-2 weekly) demonstrated a significantly improved safety profile while maintaining drug exposure, which is a critical consideration for clinical development and potential combinations [1].
  • Biomarker-Driven Application: The efficacy of everolimus in basal-like triple-negative breast cancer cells positive for EGFR or CK5/6 [8], and the activity of temsirolimus in specific genetic subtypes of bladder cancer [6], underscore that patient selection based on tumor genetics and molecular pathology is crucial for the successful application of these targeted therapies.

References

bimiralisib clinical trial results phase 2 lymphoma response

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Results for Bimiralisib in Lymphoma

Trial Aspect Details
Trial Phase Phase I/II (N=50) [1]
Patient Population Relapsed/refractory lymphoma; median of 5 prior lines of therapy [1]
Dosing Regimen Continuous once-daily dosing (60 mg or 80 mg) [1]
Primary Efficacy (ITT Analysis)
- Overall Response Rate (ORR) 14% [1] [2]
- Complete Response (CR) 4% [1]
- Partial Response (PR) 10% [1]
- Stable Disease (SD) 36% [1]
Most Frequent Grade ≥3 Adverse Events
- Hyperglycemia 24% [1]
- Thrombocytopenia 22% [1]
- Neutropenia 20% [1]
- Diarrhea 12% [1]
Treatment Discontinuation 28% of patients discontinued due to toxicity [1]

Detailed Experimental Protocol

To help you interpret the data, here are the key methodological details from the Phase I/II trial (NCT03127020) [1]:

  • Study Design: Open-label, multicenter, non-randomized study consisting of a safety run-in (Phase I) and an expansion phase (Phase II).
  • Patient Eligibility: Adults with histologically proven relapsed or refractory lymphoma who had received at least two prior lines of therapy. Patients were required to have adequate bone marrow, renal, and hepatic function, and a fasting glucose <7.0 mmol/L.
  • Treatment Protocol: this compound was administered orally once daily at continuous dose levels of 60 mg or 80 mg. Treatment continued until disease progression or unacceptable toxicity.
  • Primary Endpoint: Best overall response rate (ORR) assessed according to the revised Cheson criteria.
  • Secondary Endpoints: Progression-free survival (PFS), time to response (TTR), duration of response (DOR), and safety parameters.

Mechanism of Action and Research Context

This compound (PQR309) is an orally bioavailable, selective dual PI3K/mTOR inhibitor [1] [3] [4]. It acts as a pan-class I PI3K inhibitor, meaning it targets all four isoforms (α, β, γ, δ), while also directly and competitively inhibiting mTOR kinase. This dual mechanism aims to block a critical cancer growth pathway more completely and overcome resistance mechanisms seen with agents that only target individual components [1].

The diagram below illustrates this targeted signaling pathway.

G BCR BCR PI3K PI3K BCR->PI3K Activation Signal RTK RTK RTK->PI3K Activation Signal GPCR GPCR GPCR->PI3K Activation Signal PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth,    Proliferation &    Survival Cell Growth,    Proliferation &    Survival mTOR->Cell Growth,    Proliferation &    Survival Promotes This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

The toxicity observed with continuous dosing has prompted research into intermittent schedules. A Phase I study in solid tumors found that intermittent dosing (e.g., twice weekly) resulted in a more manageable safety profile while maintaining drug exposure, suggesting a potential path forward for future lymphoma studies [3].

Considerations for Researchers

  • Toxicity Management: The high rate of grade 3/4 hyperglycemia and hematological toxicities necessitates proactive management, including glucose monitoring and anti-hyperglycemic medications [1].
  • Dosing Strategy: The significant toxicity leading to treatment discontinuation indicates that the continuous dosing schedule used in this trial may not be optimal. Further investigation of intermittent schedules is warranted [3].
  • Patient Selection: The modest efficacy in an unselected, heavily pre-treated population highlights the need for biomarker-driven studies to identify patient subgroups most likely to benefit from this compound therapy.

References

bimiralisib NOTCH1 mutant HNSCC vs wildtype responses

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response in NOTCH1-Mutant HNSCC

Trial Phase Patient Population Prior Therapies Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Key Supporting Evidence

| Phase II [1] [2] | Recurrent/Metastatic NOTCH1-mutant HNSCC | Platinum chemotherapy & Anti-PD-1 immunotherapy | 17% (1 of 6 evaluable pts had confirmed partial response) [1] [2] | 5 months [1] [2] | 7 months [1] [2] | - Tumor shrinkage observed in other pts [2].

  • NOTCH1 mutations detected in ctDNA [1] [2].
  • Loss of cleaved NOTCH1 protein in tumors [1] [2]. |

Scientific Rationale and Experimental Evidence

The investigation of bimiralisib in NOTCH1-mutant HNSCC is based on a synthetic lethal interaction, where targeting the PI3K/mTOR pathway becomes particularly lethal to cancer cells that have lost normal NOTCH1 function [3].

Experimental Protocols for Preclinical and Clinical Studies
  • In Vitro/In Vivo Mechanistic Studies: Previous research showed that HNSCC cell lines with NOTCH1 loss-of-function mutations undergo apoptosis when treated with PI3K/mTOR inhibitors. This dependency was confirmed in both cell culture and animal models [2].
  • Clinical Trial Design (NCT03740100): A phase II, single-arm study enrolled patients with recurrent/metastatic HNSCC [2].
    • Patient Selection: Patients must have had tumors with NOTCH1 mutations, as identified by CLIA-certified sequencing. Mutations were analyzed using a specific algorithm and tools (PROVEAN/SIFT) to predict loss-of-function [2].
    • Treatment Protocol: Patients received 140 mg of oral this compound once daily on two consecutive days per week, repeated weekly, until disease progression or unacceptable toxicity [2].
    • Biomarker Analysis:
      • Circulating Tumor DNA (ctDNA): Blood samples were collected to detect NOTCH1 mutations at baseline and monitor response [1] [2].
      • Cleaved NOTCH1 (cl-NOTCH1) Immunohistochemistry: Tumor tissue was stained to confirm the absence of activated NOTCH1 protein, validating the loss-of-function nature of the mutations [1] [2].
NOTCH1 and PI3K/mTOR Pathway Interaction

The following diagram illustrates the core hypothesis behind the efficacy of this compound in NOTCH1-mutant HNSCC.

G NOTCH1_mutation NOTCH1 Loss-of-Function Mutation PI3K_activation Dependency on PI3K/mTOR Signaling NOTCH1_mutation->PI3K_activation  Leads to This compound This compound Inhibits PI3K/mTOR PI3K_activation->this compound  Creates Vulnerability to Cancer_cell_death Synthetic Lethality: Cancer Cell Apoptosis This compound->Cancer_cell_death  Triggers

Interpretation and Research Implications

  • Context of NOTCH1 in HNSCC: In HNSCC, NOTCH1 predominantly acts as a tumor suppressor gene [3] [4]. The majority of its mutations are loss-of-function, in contrast to its oncogenic role in some blood cancers [3].
  • Significance of the Clinical Data: The observed clinical activity in a heavily pre-treated, immunotherapy-resistant population suggests this compound has meaningful biological activity in this molecularly defined subgroup [2]. The outcomes were considered better than historical standards of care for such a population [1] [2].

Current Evidence Gaps and Future Directions

A direct, objective comparison of this compound's performance in NOTCH1 mutant versus wild-type HNSCC requires further research:

  • Lack of Wild-Type Control Group: The key clinical trial was a single-arm study focusing only on NOTCH1-mutant patients [2]. Data on how wild-type tumors would respond to this compound in a comparable setting is not available in the searched literature.
  • Need for Larger Trials: The clinical trial was small and closed early, so the results, while promising, need validation in a larger cohort [1] [2].

References

bimiralisib cutaneous T-cell lymphoma vs conventional treatments

Author: Smolecule Technical Support Team. Date: February 2026

Bimiralisib vs. Conventional CTCL Treatments: An Overview

The table below summarizes the key characteristics of topical this compound compared to common treatments for early-stage mycosis fungoides (MF), the most common type of CTCL.

Treatment Class / Type Key Efficacy Findings Key Safety Findings Administration
This compound (Topical) Dual PI3K/mTOR inhibitor No clinical efficacy in early-stage MF patients after 42 days of treatment [1]. Well-tolerated; mild local skin reactions; minimal systemic exposure [1]. Topical gel
Phototherapy (e.g., PUVA/UVB) Skin-directed Therapy Highly effective for suppressing early-stage MF [1]. Chronic use limited by side effects: phototoxicity, photoaging, increased skin cancer risk (e.g., SCC with PUVA) [1]. In-office
Chlormethine Gel Skin-directed Therapy (Cytotoxic) Very effective for early-stage MF [1]. Side effects include skin atrophy, dermatitis, and itching [1]. Topical
Topical Corticosteroids Skin-directed Therapy (Immunomodulatory) Very effective for early-stage MF [1]. Side effects include skin atrophy [1]. Topical
Novel Systemic Agents Monoclonal Antibodies Brentuximab vedotin: Very efficient for tumors/transformed MF. Mogamulizumab: Induces long-term remission in Sézary syndrome [2]. Varies by specific agent. Systemic (Injection/Infusion)

Detailed Efficacy and Pharmacokinetic Data for this compound

A 2022 randomized, placebo-controlled trial provides specific quantitative data on topical this compound, highlighting a key discrepancy between drug delivery and clinical effect [1].

Parameter Healthy Volunteers (n=6) Mycosis Fungoides Patients (n=9)
Cutaneous Drug Concentration (Epidermis) 2.54 µg/g 5.3 µg/g
Mean Systemic Exposure (Cavg) 0.96 ng/mL 4.49 ng/mL
Efficacy (Change in CAILS score) Not Applicable No difference from placebo
  • Experimental Protocol: The trial included 19 early-stage MF patients, randomized to receive either 2.0% this compound gel or a placebo gel once daily for 42 days. Efficacy was primarily assessed using the Composite Assessment of Index Lesion Severity (CAILS) score [1].
  • Key Findings: While the treatment achieved meaningful drug levels in the skin and was well-tolerated, the study concluded that there was no observed clinical activity in MF patients [1].

Mechanism of Action and Trial Rationale

The scientific rationale for testing this compound in CTCL was strong, based on the target's role in the disease.

G PI3K PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converts to AKT AKT Activation PIP3->AKT Activates mTOR mTOR Activation AKT->mTOR Activates CellGrowth Cell Growth, Survival & Proliferation mTOR->CellGrowth MFPathogenesis MF Pathogenesis & Poor Prognosis CellGrowth->MFPathogenesis This compound This compound (Dual PI3K/mTOR Inhibitor) This compound->PI3K Inhibits This compound->mTOR Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

This mechanism is relevant in CTCL, as activation of the PI3K/AKT/mTOR pathway in MF is associated with tumorigenesis and poor prognosis [1]. An oral PI3K inhibitor, duvelisib, has shown promising clinical activity in CTCL patients, supporting the pathway as a valid therapeutic target [1].

Interpretation and Future Directions

The data suggests that for CTCL, simply inhibiting the PI3K/mTOR pathway locally may not be sufficient, or the patient population may need to be more precisely selected. Notably, the development of this compound continues in other areas:

  • Actinic Keratosis: A recent Phase 2 study showed up to 92% clearance of Olsen grade 1 lesions with topical this compound, demonstrating high efficacy and superior tolerability in this different pre-cancerous skin condition [3].
  • Oral Formulation: An oral form of this compound is also under investigation for various cancers, using an intermittent dosing schedule to manage systemic side effects like hyperglycemia [4].

References

bimiralisib tumor response assessment RECIST criteria

Author: Smolecule Technical Support Team. Date: February 2026

Bimiralisib Efficacy Data from Clinical Trials

Cancer Type Trial Phase Prior Therapies (Median) Dosing Schedule RECIST Version Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Key Findings
NOTCH1-mutant HNSCC [1] Phase II Chemotherapy & Immunotherapy 140 mg, 2 days/week [1] RECIST 1.1 [1] 17% (1 of 6 evaluable pts) 5 months (all 8 pts) [1] One confirmed partial response (49% reduction); prolonged stable disease observed [1]
Relapsed/Refractory Lymphoma [2] Phase I/II 5 lines [2] 60 mg or 80 mg, daily [2] Revised Cheson Criteria [2] 14% (7 of 50 pts) [2] Not specified [2] Modest efficacy with significant toxicity in heavily pretreated population [2]
Advanced Solid Tumors [3] [4] Phase I Not specified Multiple Schedules RECIST 1.1 One Partial Response [3] [4] Not primary endpoint Partial response in a HNSCC patient with a NOTCH1 mutation; established recommended Phase II dose [3] [4]
Mycosis Fungoides (Topical) [5] Proof-of-Concept Topical therapies 2% gel, daily CAILS* 0% (0 of 9 pts) Not applicable No clinical efficacy despite achieving meaningful cutaneous drug levels [5]

*CAILS (Composite Assessment of Index Lesion Severity) is a disease-specific assessment tool for cutaneous T-cell lymphoma, not RECIST [5].

Experimental Protocols for RECIST Assessment

The methodology for assessing tumor response with RECIST in this compound trials followed a structured workflow.

A Patient Screening & Baseline Imaging B Identify & Measure Target Lesions A->B C Initiate this compound Treatment B->C D Follow-up Imaging (e.g., every 6 weeks) C->D E Tumor Measurement & Response Categorization D->E D->E RECIST 1.1 Rules F Data Analysis: ORR, PFS, DOR E->F

The key methodological steps include:

  • Patient Selection: Trials enrolled patients with advanced, treatment-refractory cancers. Specific studies, like the one in HNSCC, required the presence of a NOTCH1 loss-of-function mutation confirmed by clinical sequencing [1].
  • Baseline Tumor Assessment: At the start of the study, baseline imaging (primarily CT scans) was performed. Following RECIST 1.1 guidelines [6] [7]:
    • Target Lesions: Up to 5 representative lesions in total (maximum of 2 per organ) were selected and measured. The sum of their longest diameters was calculated as the baseline sum [6].
    • Non-Target Lesions: All other lesions were identified and followed qualitatively for presence or absence [6].
  • Treatment and Follow-up Imaging: Patients received this compound on the protocol-defined schedule. Tumor assessments via CT imaging were repeated at regular intervals, typically every 6 weeks [1].
  • Response Evaluation per RECIST 1.1: Tumor measurements from follow-up scans were compared to baseline and categorized as follows [6]:
    • Complete Response (CR): Disappearance of all target and non-target lesions.
    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, with no progression in non-target lesions.
    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for progressive disease.
    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of one or more new lesions.
  • Biomarker Correlative Studies: Some trials incorporated exploratory biomarker analyses, such as assessing circulating tumor DNA (ctDNA) for NOTCH1 mutations and performing immunohistochemistry on tumor samples to measure cleaved NOTCH1 protein levels, to validate the molecular target [1].

Key Insights on RECIST and this compound

  • RECIST is a Gold Standard but Has Limitations: RECIST 1.1 is the established standard for objective response assessment in solid tumor trials [7]. However, for newer targeted therapies, changes in tumor size alone may not fully capture clinical benefit, as these drugs can cause tumor necrosis without immediate shrinkage [7].
  • Intermittent Dosing Improved Tolerability: The Phase I solid tumor trial found that intermittent dosing schedules (e.g., this compound taken 2 consecutive days per week) resulted in fewer high-grade adverse events like hyperglycemia, while maintaining drug exposure, making this schedule preferable for further development [3] [4].
  • Context of Use is Critical: The modest ORR of this compound must be interpreted in the context of heavily pre-treated, refractory patient populations. In these settings, achieving stable disease or a limited partial response can be meaningful, as reflected in the median PFS of 5 months for HNSCC patients [1].

References

bimiralisib progression-free survival overall survival data

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

Cancer Type Trial Phase Key Biomarker Median PFS Median OS Overall Response Rate (ORR) Citation
Various Lymphomas (Relapsed/Refractory) I/II Not reported (various histologies) Not specifically reported Not specifically reported 14% (4% CR, 10% PR) [1]
Head and Neck Squamous Cell Carcinoma (HNSCC) II NOTCH1 mutation 5 months 7 months 17% [2] [3]
Advanced Solid Tumors I Not applicable (dosing/safety focus) Not a primary endpoint Not a primary endpoint 1 PR in HNSCC patient [4] [5]

Key Experimental Methodologies

The data in the table above were generated through rigorous clinical trial protocols. Here are the methodologies for the key studies:

  • Study in Relapsed/Refractory Lymphoma [1]

    • Design: Phase I/II, open-label, multicenter trial.
    • Patients: 50 heavily pretreated patients (median of 5 prior lines of therapy) with various lymphoma subtypes.
    • Intervention: Bimiralisib was administered orally at 60 mg or 80 mg once daily continuously.
    • Primary Endpoint: Best overall response rate (ORR) according to revised Cheson criteria.
    • Analysis: Intent-to-treat (ITT). Responses had to be confirmed after at least 7 weeks.
  • Study in NOTCH1-Mutant HNSCC [2]

    • Design: Phase II, non-randomized, single-arm study.
    • Patients: 8 patients with recurrent/metastatic HNSCC who progressed on chemotherapy and immunotherapy. All had NOTCH1 loss-of-function mutations identified by CLIA-certified sequencing.
    • Intervention: this compound at 140 mg orally on two consecutive days per week (intermittent schedule).
    • Primary Endpoint: Objective response rate (ORR) per RECIST 1.1 criteria.
    • Biomarker Analysis: Circulating tumor DNA (ctDNA) was assessed at baseline, week 7, and progression. Tumor tissue was analyzed for cleaved NOTCH1 (cl-NOTCH1) protein via immunohistochemistry to validate the loss-of-function mutations.
  • Study in Advanced Solid Tumors [4]

    • Design: Phase I, open-label, multi-center, dose-escalation study.
    • Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose for one continuous and two intermittent dosing schedules.
    • Safety: Adverse events (AEs) were graded according to NCI-CTCAE criteria.

Clinical Development Context

Understanding the following points is crucial for interpreting this data:

  • Dosing Schedules Matter: Early continuous dosing (80 mg daily) led to significant toxicity (e.g., hyperglycemia), limiting long-term use [1]. Later trials used intermittent dosing (140 mg, two days/week), which showed a better safety profile, making extended treatment feasible and likely influencing efficacy [4].
  • Biomarker-Driven Efficacy: The most promising survival data comes from a NOTCH1-mutant HNSCC population [2] [3]. This highlights a precision medicine approach, suggesting this compound's future may be in genetically defined subsets of cancer.
  • Mechanism of Action: this compound is a dual-acting pan-PI3K and mTOR inhibitor [6]. This dual inhibition is designed to more completely block the oncogenic PI3K/Akt/mTOR pathway and prevent feedback activation that can cause resistance to agents targeting only one component of the pathway [7] [8].

The following diagram illustrates the signaling pathway targeted by this compound and its role in the NOTCH1-mutant HNSCC study rationale.

G NOTCH1_mutation NOTCH1 Loss-of-Function Mutation PI3K_activation Constitutive PI3K Pathway Activation NOTCH1_mutation->PI3K_activation Leads to This compound This compound Intervention (Dual PI3K/mTOR Inhibitor) PI3K_activation->this compound Vulnerability to Apoptosis Induced Cancer Cell Apoptosis This compound->Apoptosis Inhibition Causes Tumor_Shrinkage Tumor Shrinkage Apoptosis->Tumor_Shrinkage Resulting in

Conclusion and Future Directions

Available data suggests this compound has modest single-agent activity in broadly defined, heavily pretreated populations like lymphoma. However, more encouraging PFS of 5 months and OS of 7 months were observed in a biomarker-selected group of NOTCH1-mutant HNSCC patients [2] [3].

This underscores the importance of a precision medicine approach for this compound's future development. Its manageable safety profile with intermittent dosing supports its potential for use in combination therapies [4]. Further investigation in larger, biomarker-defined cohorts is necessary to confirm these findings and solidify its potential role in cancer therapy.

References

bimiralisib safety profile comparison other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

Bimiralisib at a Glance

Attribute Description
Drug Name This compound (formerly PQR309)
Developer Torqur AG (formerly PIQUR Therapeutics AG)
Mechanism of Action Balanced dual-acting, ATP-competitive pan-PI3K (α, β, γ, δ) and mTOR inhibitor [1] [2] [3].
Relevant Pathway PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation, growth, and survival, often dysregulated in cancer [4] [3].
Formulations Oral capsules (for systemic use) and Topical gel (2%) for localized application [4] [1] [5].

Safety and Efficacy Profile Comparison

Therapy / Application Efficacy Summary Most Frequent Treatment-Emergent Adverse Events (TEAEs) Serious / Grade ≥3 AEs & Key Limitations

| This compound (Topical Gel, 2%) Actinic Keratosis [4] [5] [6] | Up to 92% clearance (Olsen grade 1 lesions); 71% in 4-week cohort achieved complete/partial clearance [5] [6]. | Primarily mild (Grade 1), localized skin reactions [4] [5] [6]. | Minimal; only four Grade 2 events reported, all resolved without intervention [5] [6]. | | This compound (Oral) Advanced Solid Tumors [1] [7] | One partial response in HNSCC patient; disease stabilization in others. Preclinical efficacy in models [1] [7]. | Continuous Dosing: Hyperglycemia (76.2%), nausea, fatigue [1] [7]. Intermittent Dosing: Nausea (56-62.5%) [1] [7]. | Grade ≥3 Hyperglycemia: 28.6% (continuous) vs. ~12% (intermittent). DLT: Grade 3 fatigue. Maximum Tolerated Dose (MTD) for continuous schedule was 80 mg [1] [7]. | | This compound (Oral) Relapsed/Refractory Lymphoma [2] | Modest efficacy: Overall Response Rate 14% (4% CR, 10% PR) in heavily pre-treated patients [2]. | Hyperglycemia, neutropenia, thrombocytopenia, diarrhea [2]. | High Grade 3/4 AEs: Hyperglycemia (24%), neutropenia (20%), thrombocytopenia (22%). 28% of patients discontinued treatment due to toxicity [2]. | | Other PI3K/mTOR Inhibitors (Context) e.g., Idelalisib, Copanlisib [1] [3] | Approved for certain hematological malignancies [1] [3]. | Class-related: Immunotoxicity, infections, hepatotoxicity, cutaneous reactions, hyperglycemia [1] [3]. | Significant toxicities have led to the withdrawal of some approved PI3K inhibitors from the market due to dose-related toxicity and fatal adverse events [1] [3]. |

Mechanistic Basis for Safety Profiles

The stark contrast in safety between the oral and topical formulations of this compound is directly linked to drug exposure and the role of the PI3K/mTOR pathway.

  • Oral Administration: Systemic exposure leads to on-target inhibition of the PI3K/mTOR pathway in healthy organs. This pathway is crucial for metabolic functions, particularly glucose homeostasis, which explains the high incidence of hyperglycemia as a class-wide, on-target adverse event [1] [7] [3]. Other common AEs like nausea and fatigue are also consistent with the systemic effects of pathway inhibition.
  • Topical Administration: The gel formulation is designed for localized action in the skin. It delivers the drug directly to the actinic keratosis lesions, minimizing systemic absorption and thereby avoiding the off-target metabolic toxicities seen with oral dosing [4] [5]. The adverse events are confined to the application site, resulting in a much more favorable safety profile.

The diagram below illustrates the core signaling pathway targeted by this compound and the rationale behind its therapeutic and adverse effects.

architecture GrowthFactorReceptors Growth Factor Receptors PI3K Class I PI3K (Heterodimer p85/p110) GrowthFactorReceptors->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Processes (Proliferation, Growth, Survival) mTORC1->CellProcesses This compound This compound Inhibition This compound->PI3K Dual Inhibition This compound->mTORC1 AdverseEffects Adverse Effects (Oral) • Hyperglycemia • Nausea • Fatigue This compound->AdverseEffects TherapeuticEffect Therapeutic Effect • Tumor Cell Growth Inhibition • Actinic Keratosis Clearance This compound->TherapeuticEffect

Key Experimental Protocols

For researchers, the methodologies from key cited studies are detailed below.

  • Phase 2 Study of Topical this compound in Actinic Keratosis [5] [6]

    • Study Design: Randomized, multicenter, proof-of-concept Phase 2 trial.
    • Participants: 46 patients with AK on the face, scalp, and/or dorsal hands.
    • Intervention: Topical application of this compound gel 2% once daily for either 2 weeks or 4 weeks. An optional 8-week extension phase was included for retreatment.
    • Primary Endpoint: Proportion of patients achieving an Investigator Global Assessment (IGA) score of 0 or 1 (complete or near-complete clearance).
    • Safety Monitoring: Assessment of local skin reactions and systemic adverse events, graded by severity (Grade 1-4).
  • Phase 1 Study of Oral this compound in Advanced Solid Tumors [1] [7]

    • Study Design: Open-label, multi-center, non-randomized, dose-escalation Phase 1 trial.
    • Participants: Patients with advanced solid tumors for which no standard therapy was available.
    • Intervention: Oral this compound administered on three schedules to determine the Maximum Tolerated Dose (MTD): 1) Continuous once-daily dosing; 2) Intermittent Schedule A (Days 1, 2 weekly); 3) Intermittent Schedule B (Days 1, 4 weekly). Treatment continued until disease progression or unacceptable toxicity.
    • Primary Objective: Determine the MTD and recommend a dosing schedule for future trials.
    • Key Assessments: Dose-Limiting Toxicities (DLTs) observed in the first cycle, pharmacokinetic (PK) profiling, and evaluation of treatment-emergent adverse events ( graded by NCI-CTCAE criteria).

Key Takeaways for Drug Development Professionals

  • Formulation is Critical: The development of a topical formulation successfully uncouples efficacy from systemic toxicity for a dermatological indication, representing a promising strategy for applying potent targeted therapies.
  • Schedule Optimization Mitigates Toxicity: For systemic use, the exploration of intermittent dosing schedules (e.g., two days per week) demonstrated a reduced incidence of high-grade hyperglycemia compared to continuous dosing, while maintaining drug exposure within a biologically active range [1] [7]. This is a vital consideration for clinical trial design.
  • Class-Wide Challenges Persist with Oral Dosing: The safety data for oral this compound is consistent with the known profile of dual PI3K/mTOR inhibitors, highlighting the significant challenge of managing on-target, off-tissue toxicities in systemic applications [1] [3].

References

×

XLogP3

1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

411.16305739 Da

Monoisotopic Mass

411.16305739 Da

Heavy Atom Count

29

UNII

6Z3QHB00LB

Wikipedia

PQR309

Dates

Last modified: 08-15-2023
[1]. Cmiljanovic Vladimir, et al. Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation. From PCT Int. Appl. (2010), WO 2010052569 A2 20100514.

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